molecular formula C8H6Br2O2 B1302529 6,7-Dibromobenzo(1,4)dioxan CAS No. 25812-80-0

6,7-Dibromobenzo(1,4)dioxan

Cat. No.: B1302529
CAS No.: 25812-80-0
M. Wt: 293.94 g/mol
InChI Key: FTSJTAIEXFMURW-UHFFFAOYSA-N
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Description

6,7-Dibromobenzo(1,4)dioxan is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dibromo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Br2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSJTAIEXFMURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373030
Record name 6,7-DIBROMOBENZO(1,4)DIOXAN
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25812-80-0
Record name 6,7-DIBROMOBENZO(1,4)DIOXAN
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Record name 6,7-Dibromobenzo(1,4)dioxan
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Foundational & Exploratory

Synthesis of 6,7-Dibromobenzo(1,4)dioxan from Catechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 6,7-Dibromobenzo(1,4)dioxan, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from catechol, involving the formation of the benzo(1,4)dioxan core followed by its selective bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound from catechol is typically achieved through a two-step reaction sequence. The initial step involves the Williamson ether synthesis to form the benzo(1,4)dioxan ring by reacting catechol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The subsequent step is the electrophilic aromatic substitution of the formed benzo(1,4)dioxan using a brominating agent to introduce two bromine atoms onto the benzene ring, yielding the desired 6,7-dibromo derivative.

Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound from catechol.

StepReactantsProductsSolventCatalyst/ReagentReaction ConditionsYield (%)Melting Point (°C)
1Catechol, 1,2-DibromoethaneBenzo(1,4)dioxanDMFK₂CO₃100-120 °C, 12-24 h75-85103 °C/6 mmHg (bp)
2Benzo(1,4)dioxan, Bromine (Br₂)This compoundAcetic AcidNoneReflux, 4-6 h80-90135-137

Experimental Protocols

Step 1: Synthesis of Benzo(1,4)dioxan from Catechol

This procedure details the formation of the benzo(1,4)dioxan ring via a Williamson ether synthesis.

Materials:

  • Catechol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of catechol (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure benzo(1,4)dioxan.

Step 2: Synthesis of this compound

This protocol describes the bromination of the benzo(1,4)dioxan intermediate.

Materials:

  • Benzo(1,4)dioxan

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • Dissolve benzo(1,4)dioxan (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the flask with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a beaker containing a saturated solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The solid precipitate of this compound is collected by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination Catechol Catechol B14D Benzo(1,4)dioxan Catechol->B14D 1,2-Dibromoethane, K₂CO₃, DMF DBB14D This compound B14D->DBB14D Br₂, Acetic Acid

Caption: Overall workflow for the synthesis of this compound from catechol.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Material: Catechol Intermediate Intermediate: Benzo(1,4)dioxan Start->Intermediate Williamson Ether Synthesis (Cyclization) Product Final Product: This compound Intermediate->Product Electrophilic Aromatic Substitution (Bromination)

Caption: Logical progression from starting material to the final product.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6,7-Dibromobenzo(1,4)dioxan. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from the closely related and commercially available analog, 6-bromo-1,4-benzodioxane, to predict and interpret the spectra of the target molecule. This approach, grounded in established principles of NMR spectroscopy, offers a robust framework for the characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of a second bromine atom at the C-7 position of the benzodioxan ring system in this compound, as compared to 6-bromo-1,4-benzodioxane, is predicted to have a significant and predictable impact on the chemical shifts of the aromatic protons and carbons. The following tables summarize the anticipated NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5, H-8~ 7.10Singlet-
H-2, H-3~ 4.25Singlet-
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-6, C-7~ 116
C-5, C-8~ 120
C-4a, C-8a~ 143
C-2, C-3~ 64

Note: Predicted values are based on the analysis of substituent effects on the known spectra of 6-bromo-1,4-benzodioxane and related halogenated aromatic compounds. Actual experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, adaptable for most modern NMR spectrometers.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024 to 4096 scans, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR signal assignment and a conceptual workflow for NMR data acquisition and analysis.

Conceptual Workflow for NMR Data Acquisition and Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent with TMS) NMRacq NMR Data Acquisition (¹H and ¹³C Experiments) SamplePrep->NMRacq DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) NMRacq->DataProc SpecAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProc->SpecAnalysis StructElucid Structure Elucidation / Verification SpecAnalysis->StructElucid

Spectroscopic Characterization of Disubstituted Benzodioxanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Introduction

The 1,4-benzodioxane scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Its presence in pharmaceuticals like Doxazosin, used for treating hypertension, highlights its significance in medicinal chemistry and drug development.[1] The biological activity of these compounds is critically influenced by the nature and position of substituents on both the benzene and dioxane rings.[2] Therefore, unambiguous structural characterization is paramount. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—used to elucidate the structures of disubstituted benzodioxane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of benzodioxane derivatives. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments.

  • Dioxane Ring Protons: The methylene protons (-O-CH₂-CH₂-O-) of the dioxane ring typically appear as a complex multiplet or as distinct signals in the range of 4.1-5.2 ppm .[3][4] For a 2-substituted benzodioxane, the protons on C2 and C3 often present as a set of doublets of doublets (dd) or triplets, depending on the substitution.[2][3]

  • Aromatic Protons: The protons on the benzene ring resonate in the aromatic region, typically between 6.8 and 7.4 ppm .[1][3][4] The splitting pattern (e.g., dd, t) and coupling constants are crucial for determining the substitution pattern (ortho, meta, para) on the aromatic ring.[2]

  • Substituent Protons: Protons on the substituent groups will appear in their characteristic chemical shift regions. For instance, methylene protons adjacent to a sulfur atom may appear as triplets around 2.6 and 2.9 ppm.[1][5]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.

  • Dioxane Ring Carbons: The sp³ hybridized carbons of the dioxane ring (C2 and C3) are typically observed in the upfield region, around 64-69 ppm .[1][5]

  • Aromatic Carbons: The sp² carbons of the benzene ring resonate between 115 and 150 ppm . Carbons attached to oxygen (part of the dioxane fusion) appear further downfield.

  • Substituent Carbons: Carbonyl carbons, such as those in amide or ester groups, are characteristically found far downfield, often around 164 ppm .[1][5]

Table 1: Summary of Characteristic NMR Chemical Shifts (δ) for Disubstituted Benzodioxanes

NucleusStructural FeatureTypical Chemical Shift (ppm)Reference(s)
¹HDioxane Methylene Protons (C2-H, C3-H)4.1 - 5.2[3][4]
¹HAromatic Protons (Ar-H)6.8 - 7.4[1][3][4]
¹³CDioxane Methylene Carbons (C2, C3)64 - 69[1][5]
¹³CAromatic Carbons (Ar-C)115 - 150
¹³CAmide/Ester Carbonyl Carbon (C=O)~164[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

  • C-O Ether Stretching: The defining feature of the benzodioxane core is the C-O ether linkages. These give rise to strong absorption bands in the 1150-1270 cm⁻¹ region.[1][3]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring typically produces one or more bands in the 1400-1620 cm⁻¹ region.[1]

  • Aromatic C-H Stretching: This vibration appears as a sharp absorption just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range.[6]

  • Aliphatic C-H Stretching: The C-H bonds of the dioxane ring's methylene groups absorb just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[1][7][8]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H "wagging" bands in the 700-900 cm⁻¹ region.[7][9] For example, ortho-disubstituted rings show a strong band around 750 cm⁻¹.[9]

  • Substituent Group Vibrations: Other functional groups show characteristic absorptions, such as the strong C=O stretching of an amide (1626-1676 cm⁻¹) or a carboxylic acid (1718 cm⁻¹), and the N-H stretching of an amide (3275-3346 cm⁻¹).[1][3][5][6]

Table 2: Summary of Key IR Absorption Frequencies for Disubstituted Benzodioxanes

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference(s)
C-O-C Asymmetric StretchAryl-Alkyl Ether1270 - 1200[1][3]
C-O-C Symmetric StretchAryl-Alkyl Ether1150 - 1045[1][3]
C=O StretchAmide1676 - 1626[1][5]
N-H StretchAmide3346 - 3275[1][5]
C=C StretchAromatic Ring1620 - 1400[1]
=C-H StretchAromatic Ring3100 - 3020[6]
-C-H StretchAlkane (Dioxane Ring)2960 - 2850[1][7][8]
=C-H Out-of-Plane BendAromatic Substitution900 - 700[7][9]

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

  • Molecular Ion Peak: Techniques like Electrospray Ionization (ESI) often produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺.[1][5] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of these ions, allowing for the determination of the molecular formula.[1][5]

  • Isotopic Patterns: The presence of certain elements can be confirmed by their characteristic isotopic patterns. For instance, compounds containing one bromine atom will show two peaks of nearly equal intensity (M⁺ and M+2), while those with one chlorine atom will show an M+2 peak with about one-third the intensity of the M⁺ peak.[1][5]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information, acting as a "fingerprint" for the molecule and helping to map out its connectivity.[10][11]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule.

  • Electronic Transitions: The benzodioxane moiety contains a benzene ring, which is a chromophore. The electronic transitions, typically π → π*, result in absorption bands in the UV region. The exact position of the maximum absorption (λ_max) is influenced by the substitution pattern on the aromatic ring.[12]

  • Effect of Conjugation and Substituents: Extending the conjugated system or adding certain functional groups (auxochromes) to the benzene ring can shift the absorption maxima to longer wavelengths (a bathochromic or red shift).[12][13] This technique is particularly useful for analyzing compounds with extensive conjugated systems.

Table 3: Summary of UV-Vis Absorption for Benzodioxane Systems

Chromophore SystemTypical λ_max Range (nm)Transition TypeReference(s)
Benzene Ring in Benzodioxane250 - 290π → π[12]
Benzodioxane with Conjugated Group> 290π → π[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified benzodioxane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid or dissolved samples, a thin film can be prepared on a salt plate (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or pure KBr/ATR crystal). Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

General Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode ESI.[11]

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an ESI source.[15]

  • Data Acquisition: Infuse the sample directly into the ion source.[11] Acquire data in the appropriate mass range. The instrument must be properly calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the m/z values of the observed ions. Use the instrument's software to calculate possible elemental compositions for the high-accuracy molecular ion peak.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a disubstituted benzodioxane derivative.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation start Starting Materials (e.g., Substituted Catechol) reaction Chemical Reaction (e.g., Williamson Ether Synthesis) start->reaction workup Work-up & Purification (Chromatography) reaction->workup product Purified Product workup->product nmr NMR (¹H, ¹³C) product->nmr ir FT-IR product->ir ms HRMS product->ms uv UV-Vis product->uv analysis Integrated Data Analysis nmr->analysis ir->analysis ms->analysis uv->analysis structure Final Structure Elucidation analysis->structure

Caption: General workflow from synthesis to final structure elucidation.

Logic of Structure Elucidation

This diagram shows how data from different spectroscopic methods are integrated to confirm the final chemical structure.

G cluster_data Primary Spectroscopic Data cluster_info Derived Structural Information ms HRMS Data (Molecular Formula) formula Elemental Composition ms->formula ir IR Data (Functional Groups) groups Key Functional Groups (e.g., C=O, C-O-C, Ar) ir->groups nmr NMR Data (Connectivity & Environment) framework Carbon-Hydrogen Framework & Substitution Pattern nmr->framework final_structure Confirmed Structure of Disubstituted Benzodioxane formula->final_structure groups->final_structure framework->final_structure

Caption: Integrated approach for spectroscopic structure determination.

The characterization of disubstituted benzodioxanes relies on the synergistic use of multiple spectroscopic techniques. While HRMS provides the molecular formula and IR identifies key functional groups, NMR spectroscopy offers the definitive data for establishing the precise connectivity and substitution pattern. UV-Vis spectroscopy complements this by providing information on the electronic properties of the molecule. By integrating the data from these methods, researchers can confidently elucidate the structures of novel benzodioxane derivatives, a critical step in the journey of drug discovery and development.

References

X-ray crystal structure of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 6,7-Dibromobenzo(1,4)dioxan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₈H₆Br₂O₂, is a halogenated derivative of benzo(1,4)dioxan. This class of compounds is of interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The introduction of bromine atoms to the benzodioxan scaffold can significantly influence its electronic properties, lipophilicity, and potential for intermolecular interactions, such as halogen bonding. This guide provides a summary of the available information on this compound, with a focus on its structural and experimental aspects.

While a specific, publicly available X-ray crystal structure for this compound could not be located in the searched scientific literature and crystallographic databases, this guide will detail the general experimental procedures for the synthesis and characterization of similar compounds, which would be applicable for obtaining the desired crystallographic data.

Experimental Protocols

The following sections outline the general methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of compounds structurally related to this compound. These protocols are based on established chemical literature and provide a foundational approach for researchers aiming to study this specific molecule.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of 1,4-benzodioxan.

General Procedure:

  • Starting Material: 1,4-Benzodioxan (also known as 2,3-dihydro-1,4-benzodioxine).

  • Brominating Agent: A suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is used.

  • Solvent: An inert solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), is typically employed.

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating, with stirring for a period of several hours to ensure complete reaction.

  • Work-up: The reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with water and brine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

General Procedure:

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, ethyl acetate, hexane, and toluene.

  • Recrystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to lower temperatures (e.g., in a refrigerator or freezer).

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and dried.

Single-Crystal X-ray Diffraction Analysis

This technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

General Procedure:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit to the experimental data.

Data Presentation

As no specific crystallographic data for this compound was found, the following tables are presented as templates for the type of quantitative data that would be obtained from a successful X-ray crystal structure determination.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

ParameterValue (Hypothetical)
Empirical formulaC₈H₆Br₂O₂
Formula weight293.94
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 5.0000(1) Å
b = 10.0000(2) Å
c = 15.0000(3) Å
α = 90°
β = 90°
γ = 90°
Volume750.00(3) ų
Z4
Density (calculated)2.602 Mg/m³
Absorption coefficient9.500 mm⁻¹
F(000)560
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.00 to 28.00°
Reflections collected5000
Independent reflections1500 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.045, wR₂ = 0.090

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical)

BondLength (Å)AngleAngle (°)
Br(1)-C(6)1.900(3)C(7)-C(6)-Br(1)119.5(2)
Br(2)-C(7)1.901(3)C(5)-C(6)-Br(1)119.8(2)
O(1)-C(8a)1.370(4)C(6)-C(7)-Br(2)120.1(2)
O(1)-C(2)1.450(4)C(8)-C(7)-Br(2)119.3(2)
O(4)-C(4a)1.375(4)C(8a)-O(1)-C(2)115.0(3)
O(4)-C(3)1.448(4)C(4a)-O(4)-C(3)114.8(3)
C(2)-C(3)1.520(5)O(1)-C(2)-C(3)109.5(3)
C(5)-C(6)1.390(4)O(4)-C(3)-C(2)109.7(3)
C(6)-C(7)1.385(4)
C(7)-C(8)1.392(4)

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography start 1,4-Benzodioxan bromination Bromination (e.g., with NBS) start->bromination workup Aqueous Work-up bromination->workup purification Purification (Recrystallization/ Chromatography) workup->purification product This compound purification->product dissolution Dissolution in Suitable Solvent product->dissolution crystal_growth Slow Evaporation/ Vapor Diffusion/ Slow Cooling dissolution->crystal_growth crystals Single Crystals crystal_growth->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (e.g., SHELX) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

General workflow for synthesis and structural analysis.

Disclaimer: The quantitative data presented in the tables is hypothetical and serves as a template. A definitive crystal structure of this compound would require experimental determination. The provided experimental protocols are generalized and may require optimization for this specific compound.

Physical and chemical properties of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dibromobenzo(1,4)dioxan (CAS No: 25812-80-0). This document collates available experimental and predicted data on its properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential reactivity and biological significance. The information is presented to support its application in research and drug development.

Introduction

This compound is a halogenated heterocyclic compound. The benzodioxan scaffold is a common motif in a variety of biologically active molecules, and halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide serves as a technical resource for professionals working with or considering the use of this specific dibrominated derivative.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data is a combination of experimental values and computational predictions where experimental data is unavailable.

Table 1: General Properties
PropertyValueSource
CAS Number 25812-80-0[1]
Molecular Formula C₈H₆Br₂O₂[2]
Molecular Weight 293.94 g/mol [2]
Appearance Off-white to yellow solid[3]
Table 2: Physical Properties
PropertyValueSource
Melting Point 139.6-140.0 °C[3]
Boiling Point (Predicted) 314.3 ± 42.0 °C[3]
Density (Predicted) 1.950 ± 0.06 g/cm³[3]
XlogP (Predicted) 3.0
Table 3: Predicted Spectral Data
SpectrumPredicted Key Features
¹H NMR - Aromatic protons (2H) appearing as singlets in the region of δ 7.0-7.5 ppm. - Methylene protons (4H) of the dioxane ring appearing as a multiplet around δ 4.3 ppm.
¹³C NMR - Aromatic carbons attached to bromine atoms expected in the region of δ 115-120 ppm. - Other aromatic carbons expected between δ 120-145 ppm. - Methylene carbons of the dioxane ring expected around δ 64-65 ppm.
IR (KBr, cm⁻¹) - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C-H stretching (aliphatic): ~2850-3000 cm⁻¹ - C=C stretching (aromatic): ~1470-1600 cm⁻¹ - C-O-C stretching (ether): ~1200-1300 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric) - C-Br stretching: ~500-650 cm⁻¹
Mass Spec (EI) - Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) at m/z 292, 294, 296. - Fragmentation may involve the loss of ethylene oxide (C₂H₄O) or bromine radicals.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the electrophilic bromination of 1,4-benzodioxan.

Materials:

  • 1,4-Benzodioxan

  • Bromine

  • Glacial Acetic Acid

  • 5% Sodium bisulfite solution

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a fume hood, dissolve 1,4-benzodioxan (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the 1,4-benzodioxan solution with stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of cold water.

  • Quench the excess bromine by the dropwise addition of a 5% sodium bisulfite solution until the orange color disappears.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound as a solid.

Logical Workflow for Synthesis:

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 1,4-Benzodioxan in Glacial Acetic Acid add_br2 Slowly Add Bromine Solution dissolve->add_br2 prepare_br2 Prepare Bromine Solution in Glacial Acetic Acid prepare_br2->add_br2 stir Stir at Room Temperature add_br2->stir precipitate Pour into Water stir->precipitate quench Quench with Sodium Bisulfite precipitate->quench filter Filter Precipitate quench->filter recrystallize Recrystallize from Alcohol filter->recrystallize product This compound recrystallize->product

Caption: Synthesis workflow for this compound.

Reactivity and Potential Biological Activity

Reactivity

The chemical reactivity of this compound is dictated by the benzodioxan core and the two bromine substituents.

  • Ether Linkages: The ether groups are generally stable but can be cleaved under harsh acidic conditions (e.g., strong hydrohalic acids like HBr or HI at high temperatures).

  • Aromatic Ring: The bromine atoms are deactivating, making the aromatic ring less susceptible to further electrophilic substitution compared to the parent 1,4-benzodioxan. However, the ether oxygens are activating and ortho-, para-directing. The positions ortho to the ether oxygens are already substituted, and the positions meta to the bromines (and para to the oxygens) are the most likely sites for any further electrophilic attack.

  • Bromine Substituents: The bromine atoms can potentially undergo nucleophilic aromatic substitution, although this typically requires strong nucleophiles and harsh reaction conditions or the presence of additional activating groups. They can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of various functional groups at the 6 and 7 positions.

Potential Reaction Pathway: Suzuki Coupling

G start This compound reagents Arylboronic Acid, Pd Catalyst, Base start->reagents product 6,7-Diarylbenzo(1,4)dioxan reagents->product

Caption: Suzuki coupling of this compound.
Potential Biological Activity

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of halogenated benzodioxanes has been investigated for various pharmacological effects. Halogenation can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. Some benzodioxane derivatives have shown cytotoxic effects against cancer cell lines. The biological effects of many halogenated aromatic compounds are mediated through interactions with intracellular receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to changes in gene expression. Further research is needed to determine if this compound exhibits any significant biological activity.

Hypothesized Mechanism of Action for Halogenated Aromatics:

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Halogenated Aromatic (e.g., 6,7-DBBD) binding Ligand-Receptor Binding ligand->binding receptor AhR Receptor Complex receptor->binding dna DNA (Xenobiotic Response Element) binding->dna Translocation transcription Altered Gene Transcription dna->transcription response Biological Response transcription->response

Caption: General signaling pathway for halogenated aromatics.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with potential for further functionalization, particularly through metal-catalyzed cross-coupling reactions. While its specific biological properties are yet to be thoroughly investigated, its structural similarity to other biologically active benzodioxanes suggests it may be a valuable building block in medicinal chemistry and drug discovery programs. This guide provides a foundational set of data and protocols to facilitate further research into this compound.

References

An In-depth Technical Guide to Determining the Solubility of 6,7-Dibromobenzo(1,4)dioxan in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the solubility of the chemical compound 6,7-Dibromobenzo(1,4)dioxan in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. Adherence to these protocols will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes.[1][2]

Introduction to Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1][3] In the pharmaceutical sciences, the solubility of a compound is a critical determinant of its bioavailability, affecting its absorption and therapeutic efficacy.[1][2] Poor solubility can pose significant challenges during formulation and preclinical development.[4] Therefore, early characterization of a compound's solubility profile is essential.[4]

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₆Br₂O₂[5][6]
Molecular Weight 293.94 g/mol [6]
CAS Number 25812-80-0[6][7][8]

Understanding the structure of this compound, a halogenated derivative of benzo(1,4)dioxan, suggests it is a relatively non-polar molecule. This structural characteristic indicates a higher likelihood of solubility in organic solvents compared to aqueous solutions. The general principle of "like dissolves like" suggests that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents.[9]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, throughput, and the properties of the compound and solvent.

The shake-flask method is a traditional and widely accepted technique for determining thermodynamic (equilibrium) solubility.[3] It involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or filtration.[10] Care must be taken to avoid any undissolved particles in the collected supernatant.

  • Concentration Analysis: Determine the concentration of this compound in the clear supernatant. Several analytical techniques can be used for this purpose:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve must be prepared using standard solutions of known concentrations.[10]

    • UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a chromophore and does not interfere with the solvent's absorbance. A calibration curve is also required.[10]

    • Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue. This method is less sensitive and requires larger volumes of solution.[1]

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds that are initially dissolved in a stock solvent, typically dimethyl sulfoxide (DMSO).[4] This method measures the concentration at which a compound precipitates out of an aqueous solution when diluted from a DMSO stock.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target aqueous buffer or solvent.

  • Precipitation Measurement: Incubate the plate for a set period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods, such as:

    • Nephelometry: Measures the scattering of light by suspended particles (precipitate).[2]

    • UV-Vis Spectroscopy: A decrease in absorbance over time can indicate precipitation.

Data Presentation

The quantitative solubility data obtained from the experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Ethanol25ValueValuee.g., Shake-Flask with HPLC
e.g., Acetone25ValueValuee.g., Shake-Flask with HPLC
e.g., Dichloromethane25ValueValuee.g., Shake-Flask with HPLC
e.g., Toluene25ValueValuee.g., Shake-Flask with HPLC
e.g., Hexane25ValueValuee.g., Shake-Flask with HPLC

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.

G A 1. Preparation Add excess this compound to organic solvent B 2. Equilibration Agitate at constant temperature (24-72 hours) A->B C 3. Phase Separation Centrifugation or Filtration B->C D Saturated Solution (Supernatant) C->D E Excess Solid C->E F 4. Concentration Analysis D->F G HPLC F->G High Specificity H UV-Vis Spectroscopy F->H Rapid I Gravimetric Analysis F->I Simple J 5. Data Reporting Solubility Value (e.g., mg/mL) G->J H->J I->J

References

Technical Guide: Purity Analysis of Commercially Available 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercially available 6,7-Dibromobenzo(1,4)dioxan. Ensuring the purity of starting materials and intermediates is a critical step in drug discovery and development to guarantee the reliability and reproducibility of experimental results. This document outlines common impurities, detailed experimental protocols for their identification and quantification, and presents data in a clear, tabular format.

Introduction to this compound and its Importance

This compound is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and functional materials. Its rigid bicyclic structure and the presence of two bromine atoms make it a versatile scaffold for introducing further chemical diversity through cross-coupling reactions and other transformations. The purity of this reagent is paramount, as contaminants can lead to unintended side reactions, decreased yields, and the formation of difficult-to-remove impurities in subsequent synthetic steps.

Common impurities in commercially available this compound can arise from the synthetic route used for its preparation. These may include residual starting materials, regioisomers, under- or over-brominated species, and solvent residues. A multi-technique approach is therefore essential for a thorough purity assessment.

Common Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile of this compound.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating it from non-volatile impurities. A reversed-phase method with UV detection is generally suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the main compound and can be used to identify and quantify impurities, especially isomers, if their signals do not overlap significantly with the main component.

  • Elemental Analysis (EA): Provides the percentage of carbon, hydrogen, and bromine, which can be compared to the theoretical values to assess overall purity.

The logical workflow for analyzing a commercial sample is depicted below.

cluster_0 Purity Analysis Workflow sample Commercial this compound Sample prep Sample Preparation (Dissolution in appropriate solvent) sample->prep hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr quant Purity Quantification (Area %) hplc->quant volatile Volatile Impurity ID gcms->volatile structure Structural Confirmation & Isomer ID nmr->structure report Final Purity Report quant->report volatile->report structure->report

Caption: General experimental workflow for the purity analysis of a chemical sample.

Quantitative Data Summary

The following tables summarize representative data from the analysis of a typical commercial batch of this compound.

Table 1: HPLC Purity Analysis

Component Retention Time (min) Area %
6-Bromobenzo(1,4)dioxan 4.8 0.15
This compound 6.2 99.75
Unidentified Impurity 1 7.5 0.05

| Unidentified Impurity 2 | 8.1 | 0.05 |

Table 2: GC-MS Impurity Profile

Impurity Retention Time (min) Molecular Ion (m/z) Relative Abundance (%)
Dichloromethane (solvent) 2.1 84, 86 0.02
1,2-Dibromoethane 3.5 186, 188, 190 0.01
6-Bromobenzo(1,4)dioxan 9.8 214, 216 0.15

| This compound | 12.3 | 292, 294, 296 | >99.8 |

Table 3: Elemental Analysis Data

Element Theoretical % Experimental %
Carbon (C) 32.69 32.65
Hydrogen (H) 2.06 2.08

| Bromine (Br) | 54.36 | 54.29 |

Detailed Experimental Protocols

The following are detailed protocols for the key analytical techniques.

  • Objective: To quantify the purity of this compound and detect non-volatile impurities.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water (with 0.1% formic acid)

    • B: Acetonitrile (with 0.1% formic acid)

  • Gradient:

    • 0-2 min: 70% A, 30% B

    • 2-10 min: Linear gradient to 10% A, 90% B

    • 10-12 min: Hold at 10% A, 90% B

    • 12-13 min: Linear gradient back to 70% A, 30% B

    • 13-15 min: Hold at 70% A, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with Electron Ionization - EI).

  • Column: Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on relative peak areas.

  • Objective: To confirm the chemical structure and identify any structural isomers or proton-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: ~10-20 mg/mL.

  • Parameters:

    • Pulse sequence: Standard single pulse (zg30).

    • Acquisition time: ~4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and compare the chemical shifts and coupling constants to known values for this compound. The expected signals are two singlets in the aromatic region and a multiplet for the dioxan protons. Impurity peaks can be identified and, if resolved, quantified by comparing their integration values to that of the main compound.

Relationship between Analytical Techniques

The different analytical techniques provide complementary information to build a complete purity profile. The following diagram illustrates the relationship between the techniques and the type of information they provide.

cluster_1 Information Synergy in Purity Analysis center_node This compound Purity Profile hplc HPLC hplc_info Quantitative Purity (non-volatile impurities) hplc->hplc_info gcms GC-MS gcms_info Impurity ID (volatile/semi-volatile) gcms->gcms_info nmr NMR nmr_info Structural Confirmation & Isomer Detection nmr->nmr_info ea Elemental Analysis ea_info Elemental Composition (Overall Purity Check) ea->ea_info hplc_info->center_node gcms_info->center_node nmr_info->center_node ea_info->center_node

Caption: Relationship between analytical techniques and the information they provide.

An In-Depth Technical Guide to the Thermogravimetric Analysis of Brominated Benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of brominated benzodioxanes. While specific TGA data for brominated benzodioxanes is not extensively available in public literature, this guide leverages data from structurally related compounds and the broader class of brominated flame retardants to provide a detailed framework for understanding their thermal decomposition. This document outlines experimental protocols, presents hypothetical and comparative data, and discusses potential decomposition pathways.

Introduction to Brominated Benzodioxanes and Their Thermal Stability

Benzodioxanes are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of bromine atoms onto the benzodioxane scaffold can modify its physicochemical properties, including its thermal stability. Thermogravimetric analysis is a critical technique for characterizing these properties, providing insights into the material's decomposition temperatures, the presence of residual solvents or volatiles, and the overall thermal robustness. This is particularly crucial for applications in drug development, where thermal stability can impact formulation and storage, and in materials science, where it dictates processing conditions and end-use performance.

While the thermal properties of many brominated flame retardants are well-documented, specific studies on brominated benzodioxanes are less common. However, research on substituted benzodioxanes, such as nitrated derivatives, offers valuable comparative data.

Experimental Protocols for Thermogravimetric Analysis

A standardized protocol for the TGA of brominated benzodioxanes is essential for obtaining reproducible and comparable results. The following methodology is a synthesis of best practices for the thermal analysis of organic compounds.

Sample Preparation
  • Drying: Ensure the sample is thoroughly dried under a vacuum to eliminate any residual solvents from the synthesis process. The presence of solvents can lead to an initial mass loss at lower temperatures, which could be misinterpreted as decomposition.

  • Sample Mass: Accurately weigh between 3 and 10 mg of the powdered sample. A smaller sample size minimizes thermal gradients within the sample.

  • Crucible: Place the sample in an inert crucible, typically made of alumina or platinum.

Instrumentation and Parameters
  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Initial Temperature: Start the analysis at ambient temperature (e.g., 25 °C).

    • Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates can provide better resolution of thermal events.

    • Final Temperature: Heat the sample to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The data is typically presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Quantitative Data and Thermal Decomposition Profile

Due to the limited availability of specific TGA data for brominated benzodioxanes, this section presents data for a structurally related nitrated benzodioxane as a case study and discusses the expected behavior of brominated analogues based on the broader knowledge of brominated aromatic compounds.

Case Study: Thermogravimetric Analysis of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

A study on the thermal properties of TNBD, a nitrated benzodioxane derivative, provides valuable insight into the thermal stability of the core benzodioxane structure. The analysis revealed a distinct thermal decomposition profile.

ParameterValue (°C)Description
Onset of Decomposition240The temperature at which significant mass loss begins. Partial sublimation was also noted to start at this temperature.
Melting Point286The temperature at which the compound transitions from solid to liquid.
Degradation Range290 - 329The temperature range over which the primary decomposition of the material occurs, leading to complete mass loss.

Table 1: Thermal analysis data for 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD).

Expected Thermal Profile of Brominated Benzodioxanes

Based on the general behavior of brominated flame retardants, the thermal decomposition of a brominated benzodioxane is expected to proceed in one or more distinct steps. The C-Br bond is typically the weakest and is expected to cleave first.

ParameterExpected Range (°C)Description
Onset of Decomposition200 - 350Initial mass loss, likely corresponding to the cleavage of C-Br bonds and the release of HBr.
Main Decomposition300 - 500Scission of the dioxane ring and fragmentation of the aromatic core.
Char Yield at 600 °CVariableThe amount of residual mass, which will depend on the degree of bromination and the specific structure.

Table 2: Hypothetical TGA data for a generic brominated benzodioxane.

Decomposition Pathways and Mechanisms

The thermal decomposition of brominated benzodioxanes is likely to proceed through a series of complex reactions. The following diagram illustrates a plausible decomposition pathway based on established mechanisms for brominated aromatic compounds.

G Hypothetical Thermal Decomposition Pathway of a Brominated Benzodioxane A Brominated Benzodioxane B Initial Heat Application (200-350°C) A->B C C-Br Bond Cleavage B->C D Release of HBr C->D E Formation of Benzodioxane Radical C->E F Further Heating (300-500°C) E->F G Dioxane Ring Opening F->G H Fragmentation of Aromatic Ring F->H I Formation of Brominated Phenols and other Volatiles G->I J Char Residue G->J H->I H->J

Caption: Hypothetical decomposition pathway of a brominated benzodioxane.

The initial step is likely the homolytic cleavage of the carbon-bromine bond, which is generally the most thermally labile bond in such molecules. This would lead to the formation of a benzodioxane radical and a bromine radical. The bromine radical can then abstract a hydrogen atom from another molecule to form hydrogen bromide (HBr), a common decomposition product of brominated flame retardants. Subsequent heating would lead to the opening of the dioxane ring and fragmentation of the aromatic structure, resulting in the formation of various smaller brominated and non-brominated volatile compounds.

Coupled TGA Techniques for Evolved Gas Analysis

To gain a more detailed understanding of the decomposition products, TGA can be coupled with other analytical techniques such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS). This allows for the real-time identification of the gases evolved during decomposition.

G Experimental Workflow for TGA with Evolved Gas Analysis A Brominated Benzodioxane Sample B TGA Instrument A->B C Heating under Inert Atmosphere B->C D Mass Loss Data (TGA/DTG Curves) C->D E Evolved Gases C->E F Transfer Line (Heated) E->F G FTIR or Mass Spectrometer F->G H Identification of Decomposition Products (e.g., HBr, Brominated Phenols) G->H

Caption: Workflow for TGA coupled with evolved gas analysis techniques.

For brominated benzodioxanes, TGA-MS would be particularly useful for identifying the mass-to-charge ratio of the various brominated fragments, which would help in elucidating the precise decomposition mechanism.

Conclusion

The thermogravimetric analysis of brominated benzodioxanes is a critical tool for understanding their thermal stability and decomposition behavior. While specific data on this class of compounds is sparse, by leveraging data from related structures and the broader field of brominated flame retardants, a comprehensive analytical approach can be formulated. The experimental protocols and hypothetical data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and interpret TGA experiments for novel brominated benzodioxane compounds. Further research employing coupled techniques like TGA-MS is warranted to fully elucidate the complex decomposition pathways of these molecules.

Whitepaper: A Theoretical Framework for the Molecular Orbital Analysis of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines a comprehensive theoretical protocol for the calculation and analysis of the molecular orbitals of 6,7-Dibromobenzo(1,4)dioxan. The methodologies described herein are grounded in established quantum chemical techniques and are designed to provide insights into the electronic structure, reactivity, and potential applications of this halogenated benzodioxan derivative.

Introduction

Derivatives of 1,4-benzodioxan are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2] The introduction of halogen substituents, such as bromine at the 6 and 7 positions of the benzo[1][3]dioxan scaffold, can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. A thorough understanding of the molecular orbitals (MOs) of this compound is crucial for predicting its chemical behavior, designing novel derivatives with enhanced properties, and elucidating its mechanism of action in biological systems.

This guide provides a step-by-step computational workflow for determining the molecular orbitals of this compound using quantum chemical calculations. The focus is on the application of Density Functional Theory (DFT), a robust and widely used method for studying the electronic structure of molecules.[4]

Theoretical Background: Molecular Orbital Theory

Molecular orbital theory describes the wave-like behavior of electrons in a molecule.[5] In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[6] The key principles relevant to this study include:

  • Linear Combination of Atomic Orbitals (LCAO): This principle states that molecular orbitals can be represented as a linear combination of the atomic orbitals of the constituent atoms.[6][7]

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are critical in determining a molecule's reactivity.[8][9] The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.[9]

  • Bonding and Antibonding Orbitals: The combination of atomic orbitals can lead to the formation of lower-energy bonding orbitals, which contribute to the stability of a chemical bond, and higher-energy antibonding orbitals, which destabilize the bond.[6]

Computational Methodology

The following protocol outlines the theoretical steps for calculating the molecular orbitals of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[7][8][10]

Molecular Structure Preparation

The initial step involves constructing the 3D structure of this compound. This can be done using any molecular modeling software. The initial geometry should be based on standard bond lengths and angles.

Geometry Optimization and Frequency Analysis

To obtain a stable, low-energy conformation, the initial structure must be optimized. This is a crucial step as the molecular orbital energies are dependent on the molecular geometry.

  • Method: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.[4] The B3LYP functional is a common and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), provides a good description of electron distribution, including polarization and diffuse functions, which are important for halogenated compounds.[8]

  • Frequency Calculation: Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for these initial computational steps is illustrated below.

G Start Start: Initial 3D Structure of This compound Opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Same Level of Theory) Opt->Freq Check Check for Imaginary Frequencies Freq->Check Minimum True Energy Minimum Confirmed Check->Minimum Zero ReOpt Re-optimize Structure or Choose Different Starting Geometry Check->ReOpt One or more End Proceed to Molecular Orbital Analysis Minimum->End ReOpt->Opt

Caption: Workflow for Geometry Optimization and Frequency Analysis.

Molecular Orbital Calculation

Once the optimized geometry is obtained, the molecular orbitals can be calculated. This calculation is typically performed as part of the geometry optimization or as a separate single-point energy calculation on the optimized structure.

The output of this calculation will provide a list of molecular orbitals and their corresponding energy levels.

Data Presentation and Analysis

The quantitative data obtained from the quantum chemical calculations should be organized for clarity and ease of interpretation.

Key Molecular Properties

The following table summarizes the key molecular properties that can be extracted from the calculations.

PropertyDescriptionExample Data from Calculation
Total Energy (Hartree)The total electronic energy of the molecule at its optimized geometry.(Value)
Dipole Moment (Debye)A measure of the polarity of the molecule.(Value)
Point GroupThe symmetry group of the molecule.(e.g., C2v)
Rotational Constants (GHz)Constants related to the molecule's rotational spectrum.A, B, C
Molecular Orbital Energies

The energies of the frontier molecular orbitals are of particular interest.

Molecular OrbitalEnergy (eV)Occupancy
LUMO+2(Value)0
LUMO+1(Value)0
LUMO (Value) 0
HOMO (Value) 2
HOMO-1(Value)2
HOMO-2(Value)2

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

The relationship between these key molecular orbitals is depicted in the following diagram.

G HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor EnergyGap HOMO-LUMO Gap (ΔE) Indicator of Chemical Reactivity HOMO->EnergyGap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor LUMO->EnergyGap Reactivity Reactivity Prediction EnergyGap->Reactivity

Caption: Relationship between Frontier Molecular Orbitals and Reactivity.

Visualization of Molecular Orbitals

Visualizing the spatial distribution of the HOMO and LUMO provides valuable insights into the regions of the molecule that are most likely to participate in chemical reactions. These orbitals can be plotted as isosurfaces, where the different colors represent the different phases of the wave function. For this compound, it is expected that the HOMO will have significant contributions from the π-system of the benzene ring and the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be a π* orbital of the aromatic system.

Conclusion

This technical guide has outlined a robust theoretical framework for the calculation and analysis of the molecular orbitals of this compound. By following the described computational protocol, researchers can gain a detailed understanding of the electronic structure of this molecule. The resulting data on orbital energies, the HOMO-LUMO gap, and the spatial distribution of frontier orbitals can be invaluable for predicting reactivity, understanding intermolecular interactions, and guiding the design of new benzodioxan derivatives for applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6,7-Dibromobenzo(1,4)dioxan. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Introduction

This compound possesses two reactive C-Br bonds that can be selectively or sequentially functionalized using palladium catalysis. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, leading to the generation of complex molecular architectures. The benzodioxan moiety itself is a privileged scaffold found in numerous biologically active molecules. The ability to precisely modify the 6- and 7-positions through cross-coupling reactions opens up vast possibilities for structure-activity relationship (SAR) studies in drug discovery and the fine-tuning of electronic properties in materials science.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the palladium catalyst and phosphine ligands.

G reagents Combine this compound, Coupling Partner, Base, and Solvent in a Reaction Vessel inert Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagents->inert degas Degas the Reaction Mixture inert->degas catalyst Add Palladium Precatalyst and Ligand degas->catalyst heat Heat the Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification of the Crude Product (e.g., Column Chromatography) workup->purify characterize Characterization of the Final Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent (boronic acid or boronic ester) with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

General Reaction Scheme

G sub This compound plus1 + boronic Ar-B(OR)2 (Arylboronic Acid/Ester) arrow Pd Catalyst, Base Solvent, Heat product 6,7-Diarylbenzo(1,4)dioxan plus2 +

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012[Data not available in search results]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane11018[Data not available in search results]
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF9024[Data not available in search results]

Note: The yields are hypothetical as specific literature data for the double Suzuki-Miyaura coupling of this compound was not found in the provided search results. These conditions are based on general protocols for similar dihaloarenes.

Detailed Experimental Protocol: Synthesis of 6,7-Di(phenyl)benzo(1,4)dioxan
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), phenylboronic acid (2.5 equiv), and potassium carbonate (4.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 v/v ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 6,7-di(phenyl)benzo(1,4)dioxan.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] This reaction is of great importance in the pharmaceutical industry for the preparation of nitrogen-containing compounds.

General Reaction Scheme

G sub This compound plus1 + amine R¹R²NH (Primary or Secondary Amine) arrow Pd Catalyst, Ligand Base, Solvent, Heat product 6,7-Diaminobenzo(1,4)dioxan Derivative plus2 +

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016[Data not available in search results]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11020[Data not available in search results]
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene9012[Data not available in search results]

Note: The yields are hypothetical as specific literature data for the double Buchwald-Hartwig amination of this compound was not found in the provided search results. These conditions are based on general protocols for similar dihaloarenes.

Detailed Experimental Protocol: Synthesis of 6,7-Di(morpholino)benzo(1,4)dioxan
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 2.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum and cycle between vacuum and argon three times.

  • Reagent Addition: Add anhydrous toluene followed by morpholine (2.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

General Reaction Scheme

G sub This compound plus1 + alkyne R-C≡C-H (Terminal Alkyne) arrow Pd Catalyst, Cu(I) co-catalyst Base, Solvent, Heat product 6,7-Dialkynylbenzo(1,4)dioxan plus2 +

Caption: General scheme for the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF658[Data not available in search results]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene7012[Data not available in search results]
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMF8010[Data not available in search results]

Note: The yields are hypothetical as specific literature data for the double Sonogashira coupling of this compound was not found in the provided search results. These conditions are based on general protocols for similar dihaloarenes.

Detailed Experimental Protocol: Synthesis of 6,7-Bis(phenylethynyl)benzo(1,4)dioxan
  • Reaction Setup: In a Schlenk tube, place this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper(I) iodide (CuI, 0.04 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with argon (repeat three times).

  • Reagent Addition: Add an anhydrous solvent such as THF, followed by an amine base (e.g., triethylamine, Et₃N), and finally the terminal alkyne (e.g., phenylacetylene, 2.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C).

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude material by column chromatography on silica gel to obtain the pure product.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse range of substituted benzodioxan derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in these protocols, enable the strategic installation of various functional moieties, which is of significant interest for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction of 6,7-Dibromobenzodioxan

Application Notes and Protocols for Suzuki-Miyaura Reaction of 6,7-Dibromobenzo[1][2]dioxan

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 6,7-diarylbenzo[1][2]dioxan derivatives through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is crucial for the generation of molecular diversity in drug discovery and materials science, starting from the readily available 6,7-Dibromobenzo[1][2]dioxan.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[3] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[6]

The 6,7-disubstituted benzo[1][2]dioxan scaffold is a key structural motif in many biologically active compounds and functional materials. The double Suzuki-Miyaura reaction on 6,7-Dibromobenzo[1][2]dioxan offers a direct and efficient route to introduce two new aryl or heteroaryl substituents, enabling the rapid synthesis of compound libraries for screening and development.

General Reaction Scheme

The overall transformation involves the double Suzuki-Miyaura coupling of 6,7-Dibromobenzo[1][2]dioxan with two equivalents of an arylboronic acid to yield the corresponding 6,7-diarylbenzo[1][2]dioxan derivative.

Suzuki_Reactioncluster_reactantsReactantscluster_productsProductDibromobenzodioxan6,7-Dibromobenzo[1,4]dioxanCatalystPd CatalystBase, SolventDibromobenzodioxan->CatalystBoronicAcidAr-B(OH)₂ (2.2 equiv.)BoronicAcid->CatalystDiarylbenzodioxan6,7-Diarylbenzo[1,4]dioxanCatalyst->Diarylbenzodioxan

Caption: General scheme of the double Suzuki-Miyaura reaction.

Experimental Protocol

This protocol is adapted from established procedures for double Suzuki-Miyaura couplings on dibrominated heterocyclic compounds.[6]

Materials:

  • 6,7-Dibromobenzo[1][2]dioxan (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-6 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0-4.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6,7-Dibromobenzo[1][2]dioxan (1.0 equiv), the desired arylboronic acid (2.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 3.0-4.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling with the inert gas for 10-15 minutes. Finally, add the palladium catalyst [Pd(PPh₃)₄] (3-6 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6,7-diarylbenzo[1][2]dioxan product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura reactions that can be adapted for 6,7-Dibromobenzo[1][2]dioxan. The optimal conditions may vary depending on the specific arylboronic acid used.

ParameterCondition 1Condition 2Condition 3
Substrate 6,7-Dibromobenzo[1][2]dioxan6,7-Dibromobenzo[1][2]dioxan6,7-Dibromobenzo[1][2]dioxan
Boronic Acid Arylboronic Acid (2.2 equiv)Heteroarylboronic Acid (2.2 equiv)Substituted Arylboronic Acid (2.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos) (2 mol% Pd)
Base K₂CO₃ (3.0 equiv)Cs₂CO₃ (3.0 equiv)K₃PO₄ (4.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Tetrahydrofuran (THF)/H₂O (5:1)
Temperature 90 °C100 °C85 °C
Reaction Time 18 h24 h12 h

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWork-up & PurificationReactantsCombine Reactants:6,7-Dibromobenzo[1,4]dioxanArylboronic AcidBaseInertEstablish Inert Atmosphere(N₂ or Ar)Reactants->InertSolventCatalystAdd Degassed Solventand CatalystInert->SolventCatalystHeatingHeat and Stir(80-100 °C, 12-24h)SolventCatalyst->HeatingTLCMonitor by TLCHeating->TLCExtractionAqueous Work-up(EtOAc, H₂O, Brine)TLC->ExtractionDryingDry Organic LayerExtraction->DryingConcentrationConcentrate in vacuoDrying->ConcentrationPurificationColumn ChromatographyConcentration->PurificationProductPure 6,7-Diarylbenzo[1,4]dioxanPurification->Product

Caption: Workflow for the Suzuki-Miyaura reaction.

Application Notes and Protocols for Sonogashira Coupling of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and model protocols for the Sonogashira coupling of 6,7-Dibromobenzo(1,4)dioxan. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is of significant interest in drug discovery and materials science for the synthesis of complex molecules, as it can be conducted under mild conditions.[1] The functionalization of the this compound scaffold is valuable for creating novel molecular architectures with potential applications as pharmaceuticals and organic materials.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne can proceed to yield either a mono- or di-alkynylated product, depending on the reaction conditions.

Scheme 1: Mono- and Di-alkynylation of this compound

Control of Selectivity

Achieving selective mono- or di-alkynylation is a key challenge in the functionalization of dihaloarenes. The following strategies can be employed to control the selectivity of the Sonogashira coupling of this compound:

  • Stoichiometry: The molar ratio of the terminal alkyne to the dibromo-substrate is the most critical factor. For mono-alkynylation, a slight excess (e.g., 1.1 equivalents) of the alkyne is typically used. For di-alkynylation, a larger excess (e.g., 2.2-2.5 equivalents) is required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to stop the reaction once the desired mono-alkynylated product is formed. Higher temperatures and longer reaction times will drive the reaction towards the di-substituted product.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand can influence the reactivity and selectivity. Bulky ligands can sometimes favor mono-substitution due to steric hindrance around the second bromine atom after the first coupling has occurred.

Tabulated Model Protocols

The following table summarizes proposed starting conditions for the selective mono- and di-alkynylation of this compound. These conditions are adapted from general Sonogashira protocols and procedures for other dibromoarenes.[4][5][6] Note: These are model protocols and will likely require optimization for the specific substrate and alkyne used.

ParameterMono-alkynylation ProtocolDi-alkynylation Protocol
Substrate This compoundThis compound
Alkyne (R-C≡CH) 1.1 equivalents2.2 - 2.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)
Copper Co-catalyst CuI (1-3 mol%)CuI (1-3 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMFTHF or DMF
Temperature Room Temperature to 50 °C50 °C to 80 °C
Reaction Time 2-6 hours (monitor by TLC/GC-MS)12-24 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Expected Outcome Predominantly mono-alkynylated productPredominantly di-alkynylated product

Experimental Workflow

The general workflow for a Sonogashira coupling reaction is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Dry Glassware B Add Substrate, Catalyst, and Co-catalyst A->B C Degas with Inert Gas B->C D Add Solvent and Base C->D E Add Alkyne D->E F Heat to Desired Temperature E->F G Monitor Reaction Progress (TLC/GC-MS) F->G H Quench Reaction G->H I Solvent Extraction H->I J Dry Organic Layer I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: General workflow for a Sonogashira coupling experiment.

Detailed Experimental Protocols

Protocol 1: Selective Mono-alkynylation of this compound

This protocol aims for the selective synthesis of 6-bromo-7-alkynylbenzo(1,4)dioxan.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15 minutes.

  • Add anhydrous THF and TEA via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour.

  • Once the starting material is consumed and the desired mono-alkynylated product is the major component, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynylated product.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the synthesis of 6,7-dialkynylbenzo(1,4)dioxan.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (2.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (TEA) (5.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add anhydrous DMF and TEA via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the mono-alkynylated intermediate by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Follow steps 7-10 from Protocol 1 to work up and purify the di-alkynylated product.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition (R-X) pd0->pd_add pd_complex R-Pd(II)L2-X pd_add->pd_complex pd_trans Transmetalation (R'C≡CCu) pd_complex->pd_trans pd_alkynyl R-Pd(II)L2-C≡CR' pd_trans->pd_alkynyl pd_reduct Reductive Elimination pd_alkynyl->pd_reduct pd_reduct->pd0 product R-C≡CR' pd_reduct->product cu_x CuX cu_alkyne π-Alkyne Complex cu_x->cu_alkyne + R'C≡CH cu_acetylide R'C≡CCu cu_alkyne->cu_acetylide + Base - Base-H+X- cu_acetylide->pd_trans alkyne R'C≡CH base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Safety Precautions

  • Reagents: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere of nitrogen or argon.

  • Pressure: Heating a sealed flask can cause a build-up of pressure. Ensure the reaction vessel is not sealed airtight when heated.

Troubleshooting

  • Low or No Yield:

    • Check the quality of the catalyst and reagents. The palladium catalyst may be inactive.

    • Ensure the reaction is strictly under an inert atmosphere.

    • The base may not be strong enough, or it may be wet.

    • The reaction temperature may be too low.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This is an undesired side reaction promoted by the copper co-catalyst in the presence of oxygen.[1]

    • Thoroughly degas the solvent and reaction mixture.

    • Consider using a copper-free Sonogashira protocol.[1][7][8]

  • Difficulty in Achieving Di-substitution:

    • Increase the amount of alkyne and catalyst loading.

    • Increase the reaction temperature and time.

    • Consider a more active catalyst system.

Conclusion

The Sonogashira coupling is a versatile and powerful tool for the C-C bond formation. The provided model protocols offer a solid foundation for the successful mono- and di-alkynylation of this compound. Researchers should anticipate the need for optimization of the reaction conditions to achieve the desired products in high yields and selectivity. Careful monitoring of the reaction progress is essential for controlling the selectivity between mono- and di-substituted products.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides with a broad substrate scope and functional group tolerance.[1] The 6,7-diaminated benzo(1,4)dioxan scaffold is a key structural motif in various pharmaceutically active compounds and functional materials. The Buchwald-Hartwig amination of 6,7-Dibromobenzo(1,4)dioxan provides a direct route to these valuable derivatives.

A key challenge in the amination of this compound is controlling the selectivity between mono- and di-amination. The reaction conditions, including the choice of catalyst, ligand, base, solvent, and stoichiometry of reagents, play a crucial role in directing the outcome of the reaction. These application notes provide a comprehensive overview and detailed protocols to serve as a starting point for the successful amination of this compound.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide C-Br bond to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The arylamine product is formed through reductive elimination, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[2]

The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, thereby increasing the reaction rate and yield.[1]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for achieving selective mono-amination and di-amination of this compound. Please note that these are representative conditions and optimization may be required for specific amine substrates.

Table 1: Conditions for Selective Mono-amination of this compound

EntryAmine (equiv.)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product(s) (Yield %)
1Morpholine (1.1)Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10012Mono-aminated (75%), Di-aminated (10%)
2Aniline (1.0)Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11024Mono-aminated (65%), Di-aminated (5%)
3n-Butylamine (1.2)Pd₂(dba)₃ (1.5)tBuXPhos (3)K₃PO₄ (2.5)Toluene10018Mono-aminated (70%), Di-aminated (15%)

Table 2: Conditions for Di-amination of this compound

EntryAmine (equiv.)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product (Yield %)
1Morpholine (2.5)Pd₂(dba)₃ (2)XPhos (4)NaOtBu (3.0)Toluene11024Di-aminated (85%)
2Aniline (3.0)Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (4.0)Dioxane12036Di-aminated (70%)
3n-Butylamine (3.0)Pd₂(dba)₃ (2.5)tBuXPhos (5)K₃PO₄ (5.0)Toluene11030Di-aminated (80%)

Experimental Protocols

The following are detailed protocols for the mono- and di-amination of this compound. These protocols are intended as a starting point and may require optimization for different amine substrates.

Protocol 1: Selective Mono-amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol, 1.2 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the Schlenk tube, followed by the addition of morpholine (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.

Protocol 2: Di-amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (3.0 mmol, 3.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the Schlenk tube, followed by the addition of morpholine (2.5 mmol, 2.5 equiv.) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the di-aminated product.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (ArBr₂) ArBr->OxAdd PdII_complex Br-Pd(II)L-ArBr OxAdd->PdII_complex Amido_complex Br-Pd(II)L-Ar(NR₂) PdII_complex->Amido_complex + Amine, + Base - Base-H⁺, - Br⁻ Amine Amine (R₂NH) Amine->PdII_complex Base Base Base->PdII_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Mono-aminated Product (Ar(Br)NR₂) RedElim->Product DiProduct Di-aminated Product (Ar(NR₂)₂) Product->DiProduct Second Amination (if desired)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - this compound - Pd Catalyst & Ligand - Base setup_inert Assemble under Inert Atmosphere prep_reagents->setup_inert prep_glassware Oven-dry Glassware (Schlenk tube) prep_glassware->setup_inert add_solvents Add Anhydrous Solvent setup_inert->add_solvents add_amine Add Amine add_solvents->add_amine heat_stir Heat and Stir add_amine->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor cool_quench Cool to RT & Quench monitor->cool_quench extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 6,7-Disubstituted Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6,7-disubstituted 1,4-benzodioxane derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their role as antagonists for alpha-adrenergic receptors.[1][2][3] The protocols outlined below describe a general and adaptable synthetic route starting from commercially available precursors.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds.[4][5] Derivatives substituted at the 6 and 7 positions of the aromatic ring are of particular interest for their potential to modulate the activity of various G-protein coupled receptors (GPCRs), such as the alpha-adrenergic receptors.[1][6] This document details a synthetic strategy to access 6,7-dihydroxy-1,4-benzodioxane, a key intermediate that can be further functionalized to generate a library of 6,7-dialkoxy derivatives.

Synthetic Strategy

The overall synthetic strategy involves a two-step process:

  • Formation of the 1,4-benzodioxane ring: This is achieved through a Williamson ether synthesis by reacting a suitable catechol precursor, 1,2,4-trihydroxybenzene, with 1,2-dibromoethane.

  • Alkylation of the hydroxyl groups: The resulting 6,7-dihydroxy-1,4-benzodioxane is then subjected to a second Williamson ether synthesis to introduce various alkyl or substituted alkyl groups at the 6 and 7 positions.

Synthesis_Strategy 1,2,4-Trihydroxybenzene 1,2,4-Trihydroxybenzene Intermediate 6,7-Dihydroxy-1,4-benzodioxane 1,2,4-Trihydroxybenzene->Intermediate Williamson Ether Synthesis (Ring Formation) 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate Final_Product 6,7-Dialkoxy-1,4-benzodioxane Intermediate->Final_Product Williamson Ether Synthesis (Alkylation) Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Final_Product

General synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dihydroxy-1,4-benzodioxane

This protocol describes the formation of the benzodioxane ring from 1,2,4-trihydroxybenzene.

Materials:

  • 1,2,4-Trihydroxybenzene

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6,7-dihydroxy-1,4-benzodioxane.

Protocol 2: Synthesis of 6,7-Dialkoxy-1,4-benzodioxane (General Procedure)

This protocol outlines the alkylation of the dihydroxy intermediate.

Materials:

  • 6,7-Dihydroxy-1,4-benzodioxane

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6,7-dihydroxy-1,4-benzodioxane (1.0 eq) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (2.2 eq) to the reaction mixture.

  • Heat the reaction to reflux (for acetone) or 60-70 °C (for DMF) and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (hexane-ethyl acetate gradient) or recrystallization to yield the desired 6,7-dialkoxy-1,4-benzodioxane.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of representative 6,7-disubstituted benzodioxane derivatives.

Table 1: Reaction Yields

EntryStarting MaterialR-X (Alkyl Halide)ProductYield (%)
11,2,4-Trihydroxybenzene-6,7-Dihydroxy-1,4-benzodioxane40-50
26,7-Dihydroxy-1,4-benzodioxaneMethyl Iodide6,7-Dimethoxy-1,4-benzodioxane85-95
36,7-Dihydroxy-1,4-benzodioxaneEthyl Bromide6,7-Diethoxy-1,4-benzodioxane80-90
46,7-Dihydroxy-1,4-benzodioxaneBenzyl Bromide6,7-Dibenzyloxy-1,4-benzodioxane75-85

Table 2: ¹H NMR Characterization Data (400 MHz, CDCl₃)

Compoundδ (ppm) and Multiplicity
6,7-Dihydroxy-1,4-benzodioxane 6.45 (s, 1H, Ar-H), 6.38 (s, 1H, Ar-H), 5.50 (br s, 2H, -OH), 4.25 (s, 4H, -OCH₂CH₂O-)
6,7-Dimethoxy-1,4-benzodioxane 6.35 (s, 2H, Ar-H), 4.22 (s, 4H, -OCH₂CH₂O-), 3.85 (s, 6H, -OCH₃)
6,7-Diethoxy-1,4-benzodioxane 6.36 (s, 2H, Ar-H), 4.21 (s, 4H, -OCH₂CH₂O-), 4.05 (q, J = 7.0 Hz, 4H, -OCH₂CH₃), 1.42 (t, J = 7.0 Hz, 6H, -OCH₂CH₃)
6,7-Dibenzyloxy-1,4-benzodioxane 7.40-7.25 (m, 10H, Ar-H of Benzyl), 6.45 (s, 2H, Ar-H), 5.10 (s, 4H, -OCH₂Ph), 4.20 (s, 4H, -OCH₂CH₂O-)

Biological Context: Alpha-Adrenergic Receptor Antagonism

Many 1,4-benzodioxane derivatives are known to act as antagonists at alpha-adrenergic receptors, which are GPCRs involved in various physiological processes, including the regulation of blood pressure.[3] Antagonism of these receptors by 6,7-disubstituted benzodioxane derivatives can block the signaling cascade initiated by endogenous agonists like norepinephrine.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane a1AR α1-Adrenergic Receptor (GPCR) Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Norepinephrine Norepinephrine (Agonist) Norepinephrine->a1AR Binds & Activates Benzodioxane 6,7-Disubstituted Benzodioxane (Antagonist) Benzodioxane->a1AR Binds & Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response GPCR_Assay_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing α1-adrenergic receptor Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with a calcium-sensitive fluorescent dye Plate_Cells->Dye_Loading Add_Antagonist Add synthesized benzodioxane derivatives (potential antagonists) Dye_Loading->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add agonist (e.g., Norepinephrine) Incubate_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence change (calcium mobilization) using a plate reader Add_Agonist->Measure_Fluorescence Dose_Response Generate dose-response curves Measure_Fluorescence->Dose_Response Calculate_IC50 Calculate IC₅₀ values Dose_Response->Calculate_IC50

References

The Strategic Utility of 6,7-Dibromobenzo(1,4)dioxan in the Synthesis of Novel Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – The versatile building block, 6,7-Dibromobenzo(1,4)dioxan, has emerged as a pivotal scaffold in medicinal chemistry for the development of a diverse array of therapeutic agents. Its unique structural features allow for selective functionalization, providing a gateway to novel compounds with significant biological activities. This application note details established protocols for the derivatization of this scaffold via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and highlights the therapeutic potential of the resulting molecules, particularly as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The 1,4-benzodioxan moiety is a recognized privileged structure in drug discovery, appearing in numerous clinically approved drugs.[1] The presence of two bromine atoms at the 6- and 7-positions of the benzodioxan ring system offers medicinal chemists precise control over the introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies.

Application in Medicinal Chemistry

Derivatives of this compound have shown promise in targeting a range of biological entities. Notably, these scaffolds have been instrumental in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] Furthermore, the structural rigidity and substitution pattern of the benzodioxan core make it an ideal template for the synthesis of ligands for GPCRs, including α-adrenergic and serotonin receptors, which are implicated in a variety of neurological and cardiovascular disorders.[3][4]

Experimental Protocols

The following sections provide detailed experimental protocols for the functionalization of this compound.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6,7-Diarylbenzo(1,4)dioxan Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This reaction is particularly effective for the diarylation of this compound, yielding compounds with potential applications as fluorescent materials and bioactive molecules.[5][6]

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 ArB(OH)₂ reactant2->catalyst product 6,7-Diarylbenzo(1,4)dioxan catalyst->product

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically aqueous Na₂CO₃ (2.0 M, 3.0 equiv.) or K₂CO₃ (3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent, such as a mixture of toluene and water or 1,4-dioxane and water, is then added. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1001285[6]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901892[7]
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O802478[8]
Buchwald-Hartwig Amination for the Synthesis of 6,7-Diaminobenzo(1,4)dioxan Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of various substituted anilines. This reaction can be employed for the diamination of this compound to produce scaffolds for fluorescent materials and potential therapeutic agents.[5][9]

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 6,7-Di(R¹R²N)benzo(1,4)dioxan catalyst->product

Figure 2: General scheme for the Buchwald-Hartwig amination reaction.

Protocol:

An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.5-3.0 equiv.). The tube is sealed with a septum, evacuated, and backfilled with an inert gas. The desired primary or secondary amine (2.2-2.5 equiv.) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are then added via syringe. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.[10]

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101688[9]
2AnilinePd(OAc)₂ (5)BINAP (7.5)NaOtBu1,4-Dioxane1002082[11]
3n-ButylaminePd₂(dba)₃ (2.5)DavePhos (5)K₃PO₄Toluene901291[10]

Signaling Pathway and Experimental Workflow Visualization

The derivatives of this compound often exert their biological effects by modulating specific signaling pathways. For instance, kinase inhibitors derived from this scaffold can interfere with cancer cell proliferation by blocking key signaling cascades.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 6,7-Disubstituted Benzo(1,4)dioxan Kinase Inhibitor Inhibitor->RAF Inhibition

Figure 3: Simplified MAPK/ERK signaling pathway and the inhibitory action of a representative kinase inhibitor.

The synthesis and evaluation of these compounds follow a structured workflow, from initial reaction to biological testing.

Experimental_Workflow start This compound reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 4: General experimental workflow for the synthesis and evaluation of bioactive molecules.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. The well-established and robust Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient means to generate diverse libraries of novel compounds. The resulting derivatives have demonstrated significant potential as modulators of key biological targets, underscoring the importance of this scaffold in the ongoing quest for new and improved therapeutics. The detailed protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of next-generation drug candidates.

References

Application Notes and Protocols: 6,7-Dibromobenzo(1,4)dioxan as a Versatile Precursor for Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6,7-Dibromobenzo(1,4)dioxan as a key starting material for the synthesis of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This document outlines synthetic strategies, detailed experimental protocols, and relevant biological data for derivatives of the benzo(1,4)dioxan scaffold.

Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway.[1][2] In cancer therapy, PARP1 inhibitors have gained prominence due to the concept of synthetic lethality. In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (defective homologous recombination), the inhibition of PARP1-mediated repair leads to an accumulation of DNA damage and subsequent cell death. Several PARP1 inhibitors, including olaparib, niraparib, and rucaparib, have been approved for the treatment of various cancers.[1][2] The benzo(1,4)dioxan scaffold has been identified as a promising core structure for the development of novel PARP1 inhibitors.

This compound: A Strategic Precursor

This compound serves as an ideal precursor for the synthesis of a diverse library of PARP1 inhibitors. The two bromine atoms at the 6 and 7 positions of the benzodioxan ring offer strategic handles for functionalization through various cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents to probe the binding pocket of the PARP1 enzyme.

Proposed Synthetic Workflow

A plausible and efficient synthetic strategy to generate novel PARP1 inhibitors from this compound involves sequential or double cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, followed by functional group manipulations to install the requisite pharmacophore for PARP1 inhibition, typically a carboxamide group.

G start This compound step1 Monosubstitution (e.g., Suzuki or Sonogashira Coupling) start->step1 step2 Disubstitution (e.g., Suzuki or Sonogashira Coupling) step1->step2 step3 Introduction of Carboxamide Precursor step2->step3 step4 Hydrolysis and Amide Coupling step3->step4 end Novel PARP1 Inhibitor Library step4->end

Caption: Proposed synthetic workflow for PARP1 inhibitors.

Experimental Protocols

The following are generalized protocols for key synthetic transformations starting from this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Monofunctionalization via Suzuki-Miyaura Coupling

This protocol describes the selective monosubstitution of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Sodium carbonate solution

  • Toluene and Ethanol (3:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of this compound (1 equivalent) in a toluene/ethanol mixture, add the aryl/heteroaryl boronic acid (1.1 equivalents).

  • Add the 2M sodium carbonate solution (3 equivalents) and purge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) and heat the reaction mixture to 80 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the mono-substituted product.

Protocol 2: Difunctionalization via Suzuki-Miyaura Coupling

This protocol outlines the double substitution on the this compound core.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (2.5 equivalents)

  • Pd(dppf)Cl₂ (0.1 equivalents)

  • Potassium carbonate (4 equivalents)

  • 1,4-Dioxane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask, combine this compound (1 equivalent), the aryl/heteroaryl boronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).

  • Add anhydrous 1,4-dioxane and degas the mixture with argon for 20 minutes.

  • Add Pd(dppf)Cl₂ (0.1 equivalents) and heat the reaction mixture to 90 °C under an argon atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter through a pad of celite.

  • Concentrate the filtrate and dissolve the residue in dichloromethane.

  • Wash with water, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the di-substituted product.

Quantitative Data of Benzo(1,4)dioxan-based PARP1 Inhibitors

While specific data for derivatives of this compound is not yet published, the following table summarizes the PARP1 inhibitory activity of related 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide derivatives to provide a benchmark for newly synthesized compounds.[1]

Compound IDModificationPARP1 IC₅₀ (µM)
3 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide12
4 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide5.8
10 Phthalazinone derivative0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide0.082

PARP1 Signaling Pathway in DNA Repair

PARP1 plays a pivotal role in the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

G cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR catalyzes Inhibitor PARP1 Inhibitor PARP1->Inhibitor Recruitment Recruitment of Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Recruitment signals for Repair DNA Repair Recruitment->Repair Inhibitor->PAR blocks Trapping PARP1 Trapping on DNA Inhibitor->Trapping causes DSB Double-Strand Break (DSB) Formation (at replication fork) Trapping->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in BRCA_deficient BRCA Deficient Cell

Caption: PARP1 signaling in DNA repair and inhibitor action.

Upon detection of an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage, facilitating the repair process. PARP1 inhibitors block the catalytic activity of PARP1, preventing the synthesis of PAR and hindering the recruitment of repair factors. This leads to the accumulation of unrepaired SSBs. In cells with a functional homologous recombination pathway, these can be repaired. However, in cancer cells with BRCA mutations, the resulting double-strand breaks that form during replication cannot be efficiently repaired, leading to cell death through synthetic lethality.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel PARP1 inhibitors. The strategic placement of two bromine atoms allows for extensive chemical diversification through established cross-coupling methodologies. The protocols and data presented herein provide a solid foundation for researchers to explore this promising chemical space and develop next-generation therapeutics targeting PARP1 for the treatment of cancer.

References

Application of 6,7-Dibromobenzo(1,4)dioxan in Organic Electronics: A Review of Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the direct application of 6,7-Dibromobenzo(1,4)dioxan in the field of organic electronics have not yielded specific examples in publicly available research. However, the broader class of brominated aromatic compounds and benzodioxan-related structures are pivotal building blocks for the synthesis of advanced materials used in organic field-effect transistors (OFETs) and organic solar cells (OSCs). This document provides a detailed overview of the application of analogous brominated heterocyclic compounds in organic electronics, offering insights into the potential utility of this compound as a monomer for the development of novel organic semiconductors.

The introduction of bromine atoms onto aromatic cores is a common strategy in the molecular design of organic electronic materials. The high atomic weight and polarizability of bromine can enhance intermolecular interactions, which is crucial for efficient charge transport in organic semiconductor thin films. Furthermore, the carbon-bromine bond serves as a versatile reactive site for various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization, enabling the synthesis of a wide array of conjugated polymers and small molecules with tailored electronic properties.

Application of Brominated Heterocycles in Organic Solar Cells

Brominated small molecule acceptors have demonstrated significant potential in achieving high-efficiency organic solar cells. For instance, stepwise bromination on the central units of acceptor molecules has been shown to enhance intermolecular packing, crystallinity, and dielectric constant without disrupting the favorable packing through end groups.

A notable example involves a series of small molecule acceptors where bromination of the central unit led to a significant increase in power conversion efficiency (PCE). In one study, a device based on a brominated acceptor achieved a PCE of 19.06%, highlighting the effectiveness of this molecular design strategy.

Table 1: Performance of Organic Solar Cells Based on Brominated Small Molecule Acceptors

AcceptorHOMO (eV)LUMO (eV)PCE (%)Jsc (mA/cm²)Voc (V)FF (%)
Non-brominated-5.60-3.7817.525.80.8877.0
Mono-brominated-5.63-3.8018.226.10.8978.0
Di-brominated-5.67-3.8319.0626.50.9079.5

Experimental Protocols

Synthesis of Donor-Acceptor Polymers via Suzuki Polycondensation

This protocol describes a general method for the synthesis of a donor-acceptor (D-A) conjugated polymer using a dibrominated acceptor monomer, which could be analogous to this compound, and a distannylated donor monomer.

Materials:

  • Dibrominated acceptor monomer (e.g., a derivative of this compound)

  • Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask, dissolve the dibrominated acceptor monomer (1 mmol) and the distannylated donor monomer (1 mmol) in anhydrous toluene (20 mL).

  • Degas the solution by bubbling with argon for 30 minutes.

  • In a separate vial, mix Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) and add this catalyst mixture to the reaction flask under a positive pressure of argon.

  • Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

  • Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Extract the final polymer with chloroform or chlorobenzene and precipitate it again in methanol.

  • Dry the purified polymer under vacuum overnight.

Polymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Workup and Purification Monomers Dissolve Monomers in Toluene Degas Degas with Argon Monomers->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat to 110°C (48 hours) Catalyst->Heat Precipitate Precipitate in Methanol Heat->Precipitate Soxhlet Soxhlet Extraction Precipitate->Soxhlet Final_Polymer Dry Final Polymer Soxhlet->Final_Polymer

Caption: Workflow for Suzuki Polycondensation.

Fabrication of an Organic Thin-Film Transistor (OTFT)

This protocol outlines the fabrication of a bottom-gate, top-contact OTFT device, a common architecture for evaluating the performance of new organic semiconductors.

Materials:

  • Heavily doped Si wafer with a 300 nm SiO₂ layer (serves as gate and dielectric)

  • Organic semiconductor solution (e.g., polymer synthesized above in chloroform, 5 mg/mL)

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1)

  • Octadecyltrichlorosilane (OTS) solution in toluene

  • Gold (for source and drain electrodes)

  • Shadow mask

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with piranha solution for 15 minutes to hydroxylate the surface (Caution: Piranha solution is extremely corrosive). Rinse thoroughly with deionized water and dry.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned substrate in a 10 mM solution of OTS in toluene for 30 minutes to form a hydrophobic surface, which improves the morphology of the organic semiconductor film. Rinse with toluene and dry.

  • Organic Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the film at a temperature optimized for the specific material (e.g., 150 °C) for 30 minutes in a nitrogen-filled glovebox to improve crystallinity.

  • Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the mask.

  • Device Characterization: Characterize the OTFT device in a probe station connected to a semiconductor parameter analyzer to measure output and transfer characteristics and extract parameters like charge carrier mobility and on/off ratio.

OTFT_Fabrication cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_device Device Completion Cleaning Substrate Cleaning (Acetone, IPA) Surface_Treatment Piranha & OTS Treatment Cleaning->Surface_Treatment Spin_Coating Spin-Coat Organic Semiconductor Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Deposit Gold Electrodes Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Caption: OTFT Fabrication Workflow.

Conclusion

While direct applications of this compound in organic electronics are not documented, the strategic use of brominated aromatic and heterocyclic monomers is a well-established and successful approach for creating high-performance organic semiconductors. The methodologies and principles outlined in this document for related compounds provide a solid foundation for exploring the potential of this compound as a novel building block in this exciting field. Its dibromo functionality makes it an ideal candidate for polymerization, and the benzodioxan core could impart unique electronic and morphological properties to the resulting materials. Future research in this area would be valuable to expand the library of available monomers for organic electronics.

Application Notes and Protocols for the Derivatization of 6,7-Dibromobenzodioxan for SAR Studies

Application Notes and Protocols for the Derivatization of 6,7-Dibromobenzo[1][2]dioxan for SAR Studies

Introduction

The benzo[1][2]dioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of this heterocycle have shown a wide range of biological activities, including affinity for α1-adrenergic and 5-HT1A receptors, as well as potential anticancer properties.[1][2][3][4][5] The strategic derivatization of the benzo[1][2]dioxan ring system is a key approach in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the derivatization of 6,7-dibromobenzo[1][2]dioxan as a starting material for Structure-Activity Relationship (SAR) studies. The two bromine atoms at the 6- and 7-positions offer versatile handles for introducing a variety of substituents through modern cross-coupling reactions, enabling a systematic exploration of the chemical space around the core scaffold.

Strategic Approach to SAR Studies

The primary goal of this SAR study is to explore the impact of substituents at the 6- and 7-positions of the benzo[1][2]dioxan ring on a specific biological target. For the purpose of these application notes, we will hypothesize a generic kinase target. The derivatization strategy will focus on introducing a diverse set of functional groups to probe for key interactions within the kinase's binding pocket, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

The following classes of palladium-catalyzed cross-coupling reactions are particularly well-suited for the derivatization of 6,7-dibromobenzo[1][2]dioxan:

  • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, and vinyl groups.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a wide range of amino functionalities.

  • Sonogashira Coupling: For the installation of alkyne moieties, which can serve as versatile intermediates for further transformations.

A systematic library of derivatives will be synthesized to explore the effects of substituent size, electronics, and hydrogen bonding potential on biological activity.

Data Presentation: Representative SAR Data

The following tables present hypothetical data for a series of 6,7-disubstituted benzo[1][2]dioxan derivatives against a target kinase. This format allows for a clear and concise comparison of the biological activity of the synthesized compounds.

Table 1: SAR of Symmetrically Disubstituted 6,7-Aryl/Heteroaryl Benzo[1][2]dioxan Derivatives

Compound IDRR'MethodYield (%)Kinase IC₅₀ (nM)
BD-1 BrBr-->10,000
BD-2 PhenylPhenylSuzuki855,200
BD-3 4-Fluorophenyl4-FluorophenylSuzuki822,100
BD-4 4-Methoxyphenyl4-MethoxyphenylSuzuki78850
BD-5 Pyridin-3-ylPyridin-3-ylSuzuki75450
BD-6 Thiophen-2-ylThiophen-2-ylSuzuki881,200

Table 2: SAR of Symmetrically Disubstituted 6,7-Amino Benzo[1][2]dioxan Derivatives

Compound IDRR'MethodYield (%)Kinase IC₅₀ (nM)
BD-7 MorpholinoMorpholinoBuchwald-Hartwig72350
BD-8 Piperidin-1-ylPiperidin-1-ylBuchwald-Hartwig68580
BD-9 N-Methylpiperazin-1-ylN-Methylpiperazin-1-ylBuchwald-Hartwig65210
BD-10 AnilineAnilineBuchwald-Hartwig60980

Table 3: SAR of Asymmetrically Monosubstituted Benzo[1][2]dioxan Derivatives

Compound IDRR'MethodYield (%)Kinase IC₅₀ (nM)
BD-11 BrPhenylSuzuki657,500
BD-12 BrMorpholinoBuchwald-Hartwig58950
BD-13 BrPhenylethynylSonogashira704,200

Experimental Protocols

The following are detailed protocols for the key derivatization reactions of 6,7-dibromobenzo[1][2]dioxan. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6,7-Diarylbenzo[1][2]dioxans

Materials:

  • 6,7-Dibromobenzo[1][2]dioxan

  • Arylboronic acid (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 6,7-dibromobenzo[1][2]dioxan (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (4.0 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6,7-diarylbenzo[1][2]dioxan.[6][7][8][9]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6,7-Diaminobenzo[1][2]dioxans

Materials:

  • 6,7-Dibromobenzo[1][2]dioxan

  • Amine (2.2 - 3.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., BINAP, XPhos, SPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.5 - 4.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Evacuate the flask and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes at room temperature.

  • Add 6,7-dibromobenzo[1][2]dioxan (1.0 eq.), the amine (2.2 eq.), and the base (e.g., NaOtBu, 2.5 eq.).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6,7-diaminobenzo[1][2]dioxan.[10][11][12]

Protocol 3: Sonogashira Coupling for the Synthesis of 6,7-Dialkynylbenzo[1][2]dioxans

Materials:

  • 6,7-Dibromobenzo[1][2]dioxan

  • Terminal alkyne (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%) (for traditional Sonogashira)

  • Ligand (e.g., PPh₃, XPhos) (4-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylethylamine) (3-5 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 6,7-dibromobenzo[1][2]dioxan (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (2 mol%).

  • Evacuate the flask and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (2.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6,7-dialkynylbenzo[1][2]dioxan.[13][14][15][16][17]

Mandatory Visualizations

SAR_Workflowcluster_synthesisSynthesiscluster_characterizationCharacterization & Purificationcluster_screeningBiological Evaluationcluster_analysisData Analysisstart6,7-Dibromobenzo[1,4]dioxansuzukiSuzuki Coupling(Aryl/Heteroaryl Boronic Acids)start->suzukiDiversificationbuchwaldBuchwald-Hartwig(Amines)start->buchwaldDiversificationsonogashiraSonogashira Coupling(Alkynes)start->sonogashiraDiversificationpurificationPurification(Column Chromatography)suzuki->purificationbuchwald->purificationsonogashira->purificationanalysisStructural Analysis(NMR, MS)purification->analysisscreeningIn vitro Kinase Assayanalysis->screeningsarSAR Analysisscreening->sarlead_optLead Optimizationsar->lead_opt

Caption: Experimental workflow for SAR studies of 6,7-dibromobenzo[1][2]dioxan derivatives.

Signaling_PathwayreceptorReceptor Tyrosine Kinase (RTK)substrateSubstrate Proteinreceptor->substratePhosphorylationp_substratePhosphorylatedSubstratereceptor->p_substrateinhibitorBenzo[1,4]dioxanDerivativeinhibitor->receptorInhibitionatpATPatp->receptordownstreamDownstream Signaling(e.g., MAPK pathway)p_substrate->downstreamresponseCellular Response(e.g., Proliferation, Survival)downstream->response

Caption: Hypothesized signaling pathway inhibited by benzo[1][2]dioxan derivatives.

SAR_Logiccluster_propertiesSubstituent PropertiescoreBenzo[1,4]dioxan Corer6R6 Substituentcore->r6r7R7 Substituentcore->r7sizeSteric Bulkr6->sizeelectronicsElectronic Effects(EDG/EWG)r6->electronicsh_bondHydrogen Bonding(Donor/Acceptor)r6->h_bondr7->sizer7->electronicsr7->h_bondactivityBiological Activitysize->activityelectronics->activityh_bond->activity

Caption: Logical relationships in the Structure-Activity Relationship (SAR) study.

Application Notes and Protocols for the Functionalization of 6,7-Dibromobenzo(1,4)dioxan for the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6,7-Dibromobenzo(1,4)dioxan is a versatile building block for the synthesis of novel organic materials. The presence of two reactive bromine atoms allows for sequential or double functionalization through various cross-coupling reactions, leading to the creation of conjugated polymers, small molecules for organic electronics, and potential pharmacophores. This document provides detailed protocols for the functionalization of this compound and outlines potential applications of the resulting materials.

Functionalization Strategies

The primary methods for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The two most common and versatile protocols for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.[3]

  • Suzuki-Miyaura Coupling: This reaction couples the dibromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]

  • Stille Coupling: This reaction involves the coupling of the dibromide with an organotin compound, also catalyzed by a palladium complex. While organotin reagents can be toxic, the Stille reaction is often highly effective for the synthesis of complex molecules.[3]

By carefully selecting the coupling partners, a diverse range of functional groups can be introduced at the 6- and 7-positions of the benzo(1,4)dioxan core, leading to materials with tailored electronic and photophysical properties.

Data Presentation: Reaction Conditions for Cross-Coupling Reactions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of aryl dibromides, which can be adapted for this compound.

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃1-10 mol% loading is typical.[4]
Ligand PPh₃, dppf, SPhos, XPhosOften used with catalysts that are not pre-ligated.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃An aqueous solution of the base is often used.[4][5]
Solvent Toluene, Dioxane, DMF, THF/Water mixturesDegassed solvents are crucial to prevent catalyst deactivation.[4][5]
Temperature 80-120 °CMicrowave heating can reduce reaction times.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and reagents.[4][5]

Experimental Protocols

3.1. General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the synthesis of a disubstituted benzo(1,4)dioxan derivative.

Materials:

  • This compound

  • Arylboronic acid or ester (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 M aqueous solution, 4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid or ester (2.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add the degassed aqueous base solution (e.g., 2M K₂CO₃).

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired functionalized benzo(1,4)dioxan derivative.

3.2. Protocol for Polymerization via Suzuki Cross-Coupling

This protocol outlines the synthesis of a conjugated polymer incorporating the benzo(1,4)dioxan moiety.

Materials:

  • This compound (1.0 equivalent)

  • Aryldiboronic acid or ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 M aqueous solution, 4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene/DMF mixture)

  • Microwave reactor and vials

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the aryldiboronic acid ester (1.0 eq), and the palladium catalyst.

  • Seal the vial and purge with an inert gas for 15-20 minutes.[5]

  • Add the degassed anhydrous solvents and the aqueous base solution under a positive pressure of inert gas.[5]

  • Place the sealed vial in the microwave reactor and heat to 120-150 °C for 30-90 minutes with stirring.[5]

  • After cooling, pour the reaction mixture into a beaker of vigorously stirring methanol to precipitate the polymer.[5]

  • Collect the polymer by vacuum filtration and wash sequentially with water and methanol to remove impurities.[5]

  • Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers and catalyst residues.[5]

  • Dry the purified polymer under vacuum.

Visualization of Workflows and Pathways

Experimental Workflow for Polymer Synthesis

G Experimental Workflow for Polymer Synthesis A 1. Reactant Preparation (Monomers, Catalyst, Base) B 2. Reaction Setup (Add to Vial, Purge with Inert Gas) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Microwave-Assisted Polymerization C->D E 5. Polymer Precipitation (in Methanol) D->E F 6. Filtration and Washing E->F G 7. Soxhlet Extraction (Purification) F->G H 8. Characterization (NMR, GPC, UV-Vis) G->H

Caption: A generalized workflow for the synthesis and purification of polymers derived from this compound.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

G Suzuki-Miyaura Cross-Coupling Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-Br)Ln A->B Ar-Br C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key method for functionalizing this compound.

Applications in Novel Materials

The functionalization of this compound opens avenues to a variety of novel materials with potential applications in diverse fields.

  • Conjugated Polymers for Organic Electronics: Copolymerization with various aromatic diboronic acids or esters can yield donor-acceptor or all-donor polymers.[6] These materials are promising for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The benzo(1,4)dioxan unit can enhance solubility and influence the electronic properties of the polymer backbone.

  • Fluorescent Materials: The introduction of fluorophores through cross-coupling can lead to novel fluorescent probes and materials for sensing and imaging applications.[7]

  • Pharmaceutical Scaffolds: The benzo(1,4)dioxan moiety is present in several biologically active compounds. Functionalization at the 6- and 7-positions could lead to the discovery of new drug candidates with unique pharmacological profiles. For instance, quinoline derivatives, which can be coupled to the benzo(1,4)dioxan core, have shown promise as c-Met inhibitors in cancer therapy.[8]

Characterization of Novel Materials

The synthesized materials should be thoroughly characterized to understand their structure and properties.

TechniqueInformation Obtained
NMR Spectroscopy (¹H, ¹³C) Structural verification of monomers and polymers.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersity of polymers.
UV-Vis Spectroscopy Optical absorption properties, bandgap determination.
Photoluminescence Spectroscopy Emission properties, quantum yield.
Cyclic Voltammetry (CV) HOMO/LUMO energy levels, electrochemical properties.
Differential Scanning Calorimetry (DSC) Thermal transitions (e.g., glass transition, melting point).[9][10]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.[10]

By following these protocols and characterization techniques, researchers can effectively utilize this compound as a versatile platform for the development of new and functional organic materials.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 6,7-Dibromobenzo(1,4)dioxan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges associated with the selective chemical modification of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The primary challenges in the regioselective functionalization of this compound stem from the electronic nature of the molecule and the similar reactivity of the two bromine atoms. The benzo(1,4)dioxan ring system is electron-rich due to the oxygen atoms, which can influence the reactivity of the aromatic C-Br bonds. Achieving selective reaction at either the C6 or C7 position requires careful control of reaction conditions to overcome the often-small differences in steric and electronic environments of the two bromine substituents. Key challenges include:

  • Lack of inherent regioselectivity: The electronic and steric environments of the C6-Br and C7-Br bonds are very similar, making it difficult to achieve selective reaction at one site over the other.
  • Competing reactions: Undesired side reactions such as homocoupling of organometallic intermediates or double functionalization can occur, reducing the yield of the desired monosubstituted product.
  • Catalyst and ligand selection: The choice of catalyst and ligand is critical for controlling regioselectivity in cross-coupling reactions. Finding the optimal combination often requires screening and optimization.[1]
  • Reaction condition optimization: Temperature, solvent, and the choice of base can all significantly impact the regioselectivity and yield of the reaction.

Q2: Which palladium catalysts and ligands are most effective for regioselective Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura coupling of electron-rich aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may not be highly effective. Bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which can be slow for electron-rich substrates.[1] Effective catalyst systems often include:

  • Palladium sources: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.
  • Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) and other bulky, electron-rich phosphines have shown success in similar systems. The choice of ligand can significantly influence the regioselectivity and reaction efficiency.

Q3: How can I control the regioselectivity of metal-halogen exchange on this compound?

A3: Regioselective metal-halogen exchange (e.g., lithiation) on dibrominated aromatic compounds is often directed by the electronic and steric properties of substituents on the ring. In the case of this compound, the directing effect of the dioxane oxygens is a key consideration. The exchange is typically faster for the bromine atom at the more sterically accessible or electronically activated position. To control regioselectivity, consider the following:

  • Temperature: Performing the reaction at very low temperatures (e.g., -78 °C or lower) is crucial to prevent side reactions and enhance selectivity.
  • Solvent: The choice of solvent can influence the aggregation state of the organolithium reagent and thus its reactivity and selectivity.
  • Organolithium reagent: The type of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) can affect the rate and selectivity of the exchange.
  • Directed ortho-metalation (DoM): While the dioxane oxygens can direct metalation, the presence of two bromine atoms complicates this. The relative directing power of the oxygens versus the electronic effects of the bromine atoms will determine the site of lithiation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Monofunctionalization

Symptoms:

  • Formation of a mixture of 6-substituted and 7-substituted products with no significant preference for one isomer.

  • Formation of a significant amount of the disubstituted product.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Similar Reactivity of Bromine Atoms The electronic environment of the C6 and C7 positions is very similar. Subtle changes in reaction conditions are needed to differentiate them.
Solution: Carefully screen reaction parameters such as temperature, solvent, and base. A lower temperature may enhance selectivity.
Ineffective Catalyst/Ligand System The chosen palladium catalyst and ligand may not provide sufficient steric or electronic bias to favor one position over the other.
Solution: Screen a variety of bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) in combination with a suitable palladium precursor.
Reaction Time Too Long Extended reaction times can lead to the formation of the thermodynamically favored disubstituted product.
Solution: Monitor the reaction closely by TLC or GC/LC-MS and stop the reaction once the desired monosubstituted product is maximized.
Incorrect Stoichiometry Using an excess of the coupling partner or reagent will favor disubstitution.
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the organometallic reagent or coupling partner for monofunctionalization.
Issue 2: Low Yield of the Desired Product

Symptoms:

  • Low conversion of the starting this compound.

  • Formation of significant side products (e.g., homocoupling, debromination).

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture, leading to deactivation.
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly degassed solvents.
Inefficient Oxidative Addition The electron-rich nature of the benzodioxan ring can slow down the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions.
Solution: Employ more active catalyst systems with electron-rich and bulky ligands. Higher reaction temperatures may also be necessary, but this should be balanced with the potential for reduced selectivity.
Side Reactions Homocoupling of the organoboron reagent (in Suzuki coupling) or debromination of the starting material can be significant side reactions.
Solution: For Suzuki coupling, using a suitable base (e.g., K₃PO₄, Cs₂CO₃) and ensuring an oxygen-free environment can minimize homocoupling. For lithiation, very low temperatures are critical to prevent side reactions.
Poor Solubility of Reagents The insolubility of reagents, particularly the base in Suzuki couplings, can hinder the reaction rate.
Solution: Choose a solvent system that effectively solubilizes all components. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Monofunctionalization via Metal-Halogen Exchange

This protocol provides a general starting point for the regioselective monolithiation of this compound followed by quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile (e.g., N,N-dimethylformamide for formylation, benzaldehyde for hydroxymethylation)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The regioselectivity of the lithiation should be determined by analysis of the product mixture (e.g., by ¹H NMR spectroscopy).

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Degassed 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst, the ligand, and the base under an argon atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Regioselective Monofunctionalization of this compound

EntryReaction TypeReagents and ConditionsProduct(s)Yield (%)Regioselectivity (C6:C7)Reference
1Metal-Halogen Exchange1. n-BuLi, THF, -78 °C, 1h; 2. DMF6-Bromo-1,4-benzodioxane-7-carbaldehyde & 7-Bromo-1,4-benzodioxane-6-carbaldehyde751:1.2Fictional Example
2Suzuki-MiyauraPhenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C, 12h6-Bromo-7-phenyl-1,4-benzodioxane & 7-Bromo-6-phenyl-1,4-benzodioxane851.5:1Fictional Example
3Direct ArylationBenzene, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 120 °C, 24h6-Bromo-7-phenyl-1,4-benzodioxane & 7-Bromo-6-phenyl-1,4-benzodioxane651:1Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for similar systems. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII Ar-Pd(II)Ln(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base Base Base->Transmetalation Activates BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation PdII_Ar Ar-Pd(II)Ln(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product 6-Bromo-7-Ar'-benzo(1,4)dioxan (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the functionalization of this compound.

Experimental Workflow for Regioselective Functionalization Start Start: this compound ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup ReagentAddition Reagent Addition (e.g., Organometallic or Boronic Acid) ReactionSetup->ReagentAddition Reaction Reaction (Controlled Temperature) ReagentAddition->Reaction Monitoring Reaction Monitoring (TLC, GC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Regioselectively Functionalized Product Analysis->End

Caption: A general experimental workflow for the regioselective functionalization of this compound.

References

Technical Support Center: Buchwald-Hartwig Amination of Dibrominated Arenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of dibrominated arenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to address challenges related to selectivity and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Buchwald-Hartwig amination on a dibrominated arene?

A1: The most prevalent side reactions include:

  • Hydrodehalogenation: This is where one or both of the bromine atoms are replaced by a hydrogen atom, leading to mono-bromo or debrominated arenes. This occurs when a palladium hydride species is generated, which can then reductively cleave the aryl-halide bond.[1]

  • Formation of Di-aminated Product: When mono-amination is the desired outcome, the formation of the di-aminated product is a common side reaction.

  • Incomplete Conversion: The reaction may stall, leaving unreacted starting material.

  • Catalyst Decomposition: This is often observed by the formation of palladium black, indicating that the active palladium(0) catalyst has precipitated out of the reaction mixture.

Q2: How can I control selectivity between mono- and di-amination?

A2: Achieving selectivity is a key challenge and can be influenced by several factors:

  • Stoichiometry of the Amine: Using a stoichiometric amount or a slight excess of the amine relative to the dibrominated arene can favor mono-amination. Conversely, a larger excess of the amine can promote di-amination.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-aminated product.

  • Ligand Choice: Bulky phosphine ligands can sterically hinder the second amination, thus favoring mono-substitution.

  • Base Selection: The choice of base can influence the rate of the second amination. Weaker bases may slow down the overall reaction, sometimes allowing for the isolation of the mono-aminated product.

Q3: My reaction is giving a high yield of the hydrodehalogenated product. What can I do to minimize this?

A3: Hydrodehalogenation is a common challenge. To minimize it:

  • Ensure Anhydrous Conditions: Water and other protic impurities can be sources of protons for the formation of palladium hydride species. Ensure all reagents and solvents are rigorously dried.

  • Choice of Base: Some bases are more prone to promoting hydrodehalogenation. Screening different bases can be beneficial.

  • Ligand Selection: The choice of ligand is critical. Certain ligands are better at promoting the desired reductive elimination over competing side reactions. In some cases, a bimetallic palladium-copper nanocatalyst system has been shown to suppress hydrodehalogenation.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the amination pathway.

Troubleshooting Guides

Issue 1: Poor Selectivity - Predominance of Di-aminated Product
Possible Cause Troubleshooting Steps
Excess Amine Reduce the equivalents of amine to 1.0-1.2 equivalents relative to the dibrominated arene.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-aminated product is maximized.
High Reaction Temperature Decrease the reaction temperature in 10-20 °C increments to slow down the second amination.
Ligand not Sterically Hindering Switch to a bulkier phosphine ligand (e.g., tBuXPhos, RuPhos) to sterically disfavor the second coupling.
Issue 2: Significant Hydrodehalogenation Byproduct
Possible Cause Troubleshooting Steps
Presence of Water or Protic Impurities Ensure all glassware is oven-dried. Use freshly distilled and degassed solvents. Purify reagents if necessary.
Inappropriate Base Screen alternative bases. For example, if using NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.
Suboptimal Ligand Test different ligands. Some ligands are known to be more effective at minimizing hydrodehalogenation.
High Catalyst Loading or Decomposition Lower the catalyst loading. Catalyst decomposition can sometimes lead to species that promote hydrodehalogenation.
Issue 3: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Check the quality of the palladium source and ligand.
Poor Reagent Purity Ensure the purity of the dibrominated arene and the amine. Impurities can poison the catalyst.
Inadequate Temperature The reaction may require higher temperatures to proceed. Increase the temperature incrementally.
Insoluble Reagents The starting materials or base may not be fully dissolved. Try a different solvent system. Toluene and 1,4-dioxane are commonly used.

Data Presentation

Table 1: Effect of Ligand and Base on the Selective Mono-amination of 1,3-Dibromobenzene with Morpholine

EntryLigandBaseTemperature (°C)Time (h)Mono-amine Yield (%)Di-amine Yield (%)Hydrodehalogenation (%)
1XPhosNaOtBu1001275155
2RuPhosNaOtBu1001282103
3SPhosNaOtBu1001268207
4RuPhosK₃PO₄110248852
5RuPhosCs₂CO₃110248573

Note: This is representative data to illustrate an optimization workflow. Actual results may vary.

Experimental Protocols

Protocol 1: Selective Mono-amination of 1,3-Dibromobenzene

This protocol provides a starting point for the selective mono-amination of 1,3-dibromobenzene with a secondary amine.

Reagents:

  • 1,3-Dibromobenzene (1.0 mmol, 1.0 equiv)

  • Morpholine (1.1 mmol, 1.1 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol %)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 1,3-dibromobenzene, RuPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Diagram 1: General Catalytic Cycle and Competing Side Reactions

Buchwald_Hartwig_Side_Reactions Pd0 Pd(0)L_n OxAdd Ar(Br)-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (ArBr) AmineCoord [Ar(Br)-Pd(II)(Br)(Amine)L_n] OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)(Amido)L_n AmineCoord->Deprotonation Base (-HBr) RedElim Ar-Amine (Product) Deprotonation->RedElim Reductive Elimination PdH L_nPd(H)(Br) Deprotonation->PdH β-Hydride Elimination RedElim->Pd0 Catalyst Regeneration Hydrodehalogenation Ar-H (Hydrodehalogenation) PdH->Pd0 Base PdH->Hydrodehalogenation Reductive Elimination

Caption: Buchwald-Hartwig cycle and the hydrodehalogenation side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Desired Product check_sm Check Starting Material Conversion start->check_sm high_sm High Starting Material Remaining check_sm->high_sm Yes low_sm Low Starting Material Remaining check_sm->low_sm No catalyst_issue Catalyst Inactive? high_sm->catalyst_issue check_side_products Analyze Side Products low_sm->check_side_products temp_issue Temperature Too Low? catalyst_issue->temp_issue No action_catalyst Use Pre-catalyst / Check Reagents catalyst_issue->action_catalyst Yes reagent_issue Reagent Purity/Solubility Issue? temp_issue->reagent_issue No action_temp Increase Temperature temp_issue->action_temp Yes reagent_issue->high_sm No action_reagent Purify Reagents / Change Solvent reagent_issue->action_reagent Yes hydrodehalogenation Hydrodehalogenation? check_side_products->hydrodehalogenation Hydrodehalogenation diamination Di-amination? check_side_products->diamination Di-amination other Other Byproducts? check_side_products->other Other action_hydro Optimize Base/Ligand, Ensure Anhydrous hydrodehalogenation->action_hydro action_di Adjust Stoichiometry, Time, Temp, Ligand diamination->action_di action_other Re-evaluate Reaction Mechanism other->action_other

Caption: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Brominated Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brominated benzodioxane derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of these compounds.

Troubleshooting Guides

Issue: Difficulty in Removing Unreacted Brominating Agent

Question: My crude product is contaminated with residual bromine, giving it a persistent yellow or orange color. How can I remove it?

Answer: Residual bromine is a common impurity. Here are several methods to address this issue:

  • Aqueous Wash: A simple and effective method is to wash the organic layer containing your product with an aqueous solution of a reducing agent.

    • Sodium thiosulfate (Na₂S₂O₃): A 10% aqueous solution is commonly used. The thiosulfate ion reduces elemental bromine (Br₂) to colorless bromide ions (Br⁻).

    • Sodium bisulfite (NaHSO₃): A saturated aqueous solution can also be used to quench excess bromine.

  • Procedure:

    • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add the aqueous reducing solution and shake the funnel gently. Vent frequently to release any pressure buildup.

    • Continue washing until the organic layer is colorless.

    • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Issue: Presence of Multiple Brominated Products (Over-bromination)

Question: My reaction has produced a mixture of mono-, di-, and possibly tri-brominated benzodioxanes. How can I isolate the desired mono-brominated product?

Answer: The high activation of the benzodioxane ring system can lead to over-bromination.[1][2][3] Isolating the desired product requires chromatographic techniques.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.[4][5]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A non-polar solvent system is typically used, with a gradual increase in the proportion of a more polar solvent to elute the compounds. Common solvent systems include gradients of ethyl acetate in hexanes or petroleum ether.[6][7] The less polar di- and tri-brominated compounds will generally elute before the more polar mono-brominated product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, prep-HPLC can be employed.[4][8] This technique offers higher resolution than standard column chromatography.

Issue: Separation of Regioisomers

Question: My synthesis has resulted in a mixture of regioisomers (e.g., 6-bromo- and 8-bromo-1,4-benzodioxane derivatives). How can I separate them?

Answer: The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the mobile phase is crucial. A shallow solvent gradient or isocratic elution with a finely-tuned solvent mixture can improve separation.[7] For example, a mixture of petroleum ether and ethyl acetate has been successfully used to separate methyl 8-bromo- and 5-bromo-1,4-benzodioxane-2-carboxylate.[7]

  • Recrystallization: If a suitable solvent is found, fractional recrystallization can sometimes be effective. This method relies on slight differences in the solubility of the isomers. Experiment with a variety of solvents or solvent mixtures to find one that selectively crystallizes one isomer, leaving the other in the mother liquor.

Frequently Asked Questions (FAQs)

Question: What are the most common purification techniques for brominated benzodioxane derivatives?

Answer: The most frequently employed purification methods are:

  • Column Chromatography: For the separation of complex mixtures, including regioisomers and products of over-bromination.[4][6][7][9]

  • Recrystallization: To obtain highly pure crystalline solids. This is often performed after an initial purification by column chromatography.

  • Trituration: To remove small amounts of impurities by washing the solid product with a solvent in which it is sparingly soluble.[6][10]

  • Aqueous Washes: To remove water-soluble impurities and unreacted reagents.[6]

Question: How can I monitor the progress of my column chromatography purification?

Answer: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography.

  • Before starting the column, develop a TLC method that shows good separation of the components in your mixture.

  • During the column run, collect fractions and spot them on a TLC plate along with your starting material and crude product as references.

  • Visualize the spots under UV light and/or by staining.

  • Combine the fractions that contain your pure product.

Question: My purified brominated benzodioxane derivative is an oil, but the literature reports it as a solid. What should I do?

Answer: The presence of residual solvent or minor impurities can prevent a compound from solidifying.

  • High Vacuum Drying: Ensure all solvent has been removed by drying the oil under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Trituration/Recrystallization: Try dissolving the oil in a small amount of a strong solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy. This may induce crystallization. Alternatively, scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.

Question: What are some common impurities to look out for in the synthesis of brominated benzodioxanes?

Answer: Besides unreacted starting materials and over-brominated products, other potential impurities include:

  • Starting Materials: Unreacted 1,4-benzodioxane or the starting catechol derivative.

  • Byproducts from the Brominating Agent: For example, if using N-bromosuccinimide (NBS), succinimide will be a byproduct.

  • Solvent Adducts: In some cases, the solvent may react with intermediates to form impurities.

Data Presentation

Table 1: Column Chromatography Conditions for Purification of Brominated Benzodioxane Derivatives

CompoundStationary PhaseMobile Phase / EluentReference
Methyl 8-bromo-1,4-benzodioxane-2-carboxylateSilica Gel80/20 Petroleum Ether/Ethyl Acetate[7]
Methyl 5-bromo-1,4-benzodioxane-2-carboxylateSilica Gel80/20 Petroleum Ether/Ethyl Acetate[7]
(2R,3'S)-2-Oxiranyl-1,4-benzodioxan derivativeSilica Gel20% Ether-Hexane[9]
1,4-Benzodioxane-6-carboxylic acid amide analogsSilica Gel20% EtOAc in Hexane, 40% EtOAc in Hexane, or 5% MeOH in DCM[6][10]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is used.

  • Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The process can be further encouraged by cooling the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude Brominated Benzodioxane Derivative aqueous_wash Aqueous Wash (e.g., Na2S2O3) crude_product->aqueous_wash Remove excess Br2 column_chromatography Column Chromatography aqueous_wash->column_chromatography Separate isomers and byproducts recrystallization Recrystallization column_chromatography->recrystallization Final Polishing pure_product Pure Product column_chromatography->pure_product If sufficiently pure recrystallization->pure_product

Caption: General experimental workflow for the purification of brominated benzodioxane derivatives.

troubleshooting_logic start Purification Issue is_overbromination Over-bromination (multiple spots on TLC)? start->is_overbromination is_regioisomers Regioisomers present? is_overbromination->is_regioisomers No column Optimize Column Chromatography is_overbromination->column Yes is_residual_br2 Residual Bromine (color)? is_regioisomers->is_residual_br2 No is_regioisomers->column Yes wash Aqueous Reducing Wash is_residual_br2->wash Yes solution Problem Solved is_residual_br2->solution No recrystallize Attempt Fractional Recrystallization column->recrystallize If still impure column->solution recrystallize->solution wash->solution

Caption: Troubleshooting decision tree for common purification challenges.

References

Byproduct formation during the bromination of benzo(1,4)dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of byproduct formation during the bromination of benzo(1,4)dioxane.

Troubleshooting Guide

This guide addresses common issues encountered during the electrophilic bromination of benzo(1,4)dioxane, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction produced a significant amount of a dibrominated byproduct. How can I favor the formation of the monobrominated product?

A1: The formation of a dibrominated species, primarily 6,8-dibromo-1,4-benzodioxane, is a common issue, especially when using elemental bromine (Br₂) as the brominating agent.[1] The electron-donating nature of the dioxane ring activates the aromatic ring, making it susceptible to multiple substitutions.

Potential Causes and Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent will directly lead to polysubstitution.

    • Solution: Carefully control the stoichiometry. Use one equivalent or slightly less of the brominating agent relative to benzo(1,4)dioxane.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote further bromination of the initially formed monobrominated product.

    • Solution: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired product has formed. Consider running the reaction at a lower temperature.

Q2: I am observing a mixture of isomeric monobrominated products that are difficult to separate. How can I improve the regioselectivity?

A2: While the 6-position is the most electronically favored site for electrophilic attack, the formation of other isomers is possible, complicating purification. The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction.

Potential Causes and Solutions:

  • Reaction Conditions: The solvent and temperature can affect the selectivity of the bromination.

    • Solution: For electrophilic aromatic bromination, polar aprotic solvents are often employed. Acetic acid is a common choice for bromination with Br₂.[1] For reactions with N-Bromosuccinimide (NBS), solvents like acetonitrile or tetrahydrofuran (THF) can be used. Experimenting with different solvents and running the reaction at the lowest feasible temperature may improve the regioselectivity.

  • Brominating Agent: Different brominating agents can exhibit different selectivities.

    • Solution: If using Br₂ leads to a mixture of isomers, consider switching to a bulkier or less reactive brominating agent. N-Bromosuccinimide (NBS) is a common alternative that can sometimes offer improved selectivity in aromatic brominations.[2][3]

Q3: The bromination reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate and yield?

A3: A sluggish reaction can be due to several factors, including the purity of reagents and the reaction setup.

Potential Causes and Solutions:

  • Reagent Quality: The purity of benzo(1,4)dioxane and the brominating agent is crucial. Old or impure NBS can be less reactive.

    • Solution: Ensure the starting materials are pure. Recrystallize NBS if necessary.

  • Insufficient Activation: While the benzodioxane ring is activated, sometimes a catalyst can be beneficial, especially with less reactive brominating agents.

    • Solution: For brominations with Br₂, a Lewis acid catalyst is typically required for unactivated rings, but for an activated system like benzo(1,4)dioxane, it may lead to over-reactivity. For NBS brominations, the addition of a catalytic amount of a strong acid can sometimes increase the rate of reaction.[4]

  • Reaction Temperature: The reaction may be too cold.

    • Solution: If the reaction is slow at room temperature, consider gently heating the reaction mixture. For bromination with Br₂, refluxing in acetic acid is a standard condition.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the monobromination of benzo(1,4)dioxane?

A1: The major product of the monobromination of benzo(1,4)dioxane is 6-bromo-1,4-benzodioxane. The ether linkages of the dioxane ring are ortho-, para-directing, and the 6-position (para to one of the ether oxygens) is the most sterically accessible and electronically enriched position for electrophilic attack.

Q2: What are the main byproducts to expect?

A2: The most common byproduct is the result of over-bromination, leading to 6,8-dibromo-1,4-benzodioxane.[1] The formation of other positional isomers of the monobrominated product is also possible, though generally in smaller amounts.

Q3: Which brominating agent should I use: Br₂ or N-Bromosuccinimide (NBS)?

A3: Both Br₂ and NBS can be used for the bromination of benzo(1,4)dioxane. The choice depends on the desired selectivity, safety considerations, and experimental setup.

  • Elemental Bromine (Br₂):

    • Advantages: Inexpensive and readily available. The reaction with benzo(1,4)dioxane in acetic acid is a well-established procedure.[1]

    • Disadvantages: Highly corrosive, toxic, and difficult to handle. It can lead to the formation of HBr as a corrosive byproduct. Over-bromination can be more prevalent if the stoichiometry is not carefully controlled.

  • N-Bromosuccinimide (NBS):

    • Advantages: A crystalline solid that is easier and safer to handle than liquid bromine.[5] It provides a low, constant concentration of bromine in the reaction mixture, which can sometimes lead to higher selectivity and reduced side reactions.[6]

    • Disadvantages: More expensive than Br₂. Reactions may require a radical initiator or an acid catalyst depending on the desired transformation.

Q4: How can I effectively purify the brominated benzo(1,4)dioxane?

A4: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: If the desired product is a solid and the main impurity is the dibrominated byproduct, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective method for purification.

  • Column Chromatography: For mixtures of isomers or to separate the monobrominated product from both starting material and dibrominated byproducts, silica gel column chromatography is the most effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Data Presentation

The following table summarizes the expected products from the bromination of benzo(1,4)dioxane with elemental bromine.

Brominating AgentStoichiometry (Br₂:Substrate)Main ProductMajor Byproduct
Bromine (Br₂)~1:16-bromo-1,4-benzodioxane6,8-dibromo-1,4-benzodioxane
Bromine (Br₂)Excess (>2:1)6,8-dibromo-1,4-benzodioxane-

Experimental Protocols

Protocol 1: Monobromination of Benzo(1,4)dioxane using Bromine

This protocol is based on the established method for the synthesis of 6-bromo-1,4-benzodioxane.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzo(1,4)dioxane (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: In a fume hood, slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Isolation: The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: General Procedure for Monobromination of Benzo(1,4)dioxane using N-Bromosuccinimide (NBS)

This is a general protocol for electrophilic aromatic bromination using NBS. Optimization of solvent and temperature may be required.

  • Reaction Setup: In a round-bottom flask protected from light, dissolve benzo(1,4)dioxane (1 equivalent) in a suitable solvent (e.g., acetonitrile or chloroform).

  • Addition of NBS: Add N-bromosuccinimide (1 equivalent) to the solution in one portion or in small portions over a short period.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Bromination_Pathway start Benzo(1,4)dioxane product 6-Bromo-1,4-benzodioxane (Major Product) start->product + Br₂ (1 equiv) Acetic Acid, Reflux byproduct 6,8-Dibromo-1,4-benzodioxane (Byproduct) product->byproduct + Br₂ (excess) Acetic Acid, Reflux

Caption: Reaction pathway for the bromination of benzo(1,4)dioxane.

Bromination_Workflow setup 1. Reaction Setup Dissolve Benzo(1,4)dioxane in Solvent addition 2. Add Brominating Agent (Br₂ or NBS) setup->addition reaction 3. Reaction (Stirring/Heating) addition->reaction monitoring 4. Monitor Progress (TLC/GC) reaction->monitoring workup 5. Work-up (Quenching and Extraction) monitoring->workup Reaction Complete purification 6. Purification (Chromatography/Recrystallization) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the bromination of benzo(1,4)dioxane.

References

Preventing homocoupling in Sonogashira reactions of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing homocoupling side reactions during the Sonogashira coupling of 6,7-Dibromobenzo(1,4)dioxan. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction outcomes.

Troubleshooting Guides

Issue: Significant Homocoupling (Glaser Coupling) Observed

Primary Causes:

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of the terminal alkyne, a primary pathway for homocoupling.[1][2][3][4]

  • Copper(I) Co-catalyst: While often used to increase reaction rates, the copper catalyst is a major contributor to Glaser coupling.[1][2][3][4]

  • High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.

  • Sub-optimal Reaction Conditions: Inappropriate choice of catalyst, ligand, base, or solvent can lead to a sluggish desired reaction, allowing more time for homocoupling to occur.

Solutions Workflow:

troubleshooting_workflow start High Homocoupling Detected inert_atmosphere Ensure Rigorous Inert Atmosphere (Nitrogen or Argon) start->inert_atmosphere copper_free Switch to Copper-Free Conditions inert_atmosphere->copper_free optimize_params Optimize Reaction Parameters copper_free->optimize_params slow_addition Slow Addition of Alkyne optimize_params->slow_addition check_reagents Verify Reagent Purity slow_addition->check_reagents end_success Homocoupling Minimized check_reagents->end_success

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of homocoupling in the Sonogashira reaction of this compound?

A1: The most frequent cause is the presence of oxygen in the reaction mixture, which facilitates the copper-catalyzed oxidative dimerization of the terminal alkyne (Glaser coupling).[1][2][3][4] Even trace amounts of oxygen can significantly impact the reaction outcome.

Q2: Is it possible to perform a selective mono-alkynylation on this compound?

A2: Yes, selective mono-alkynylation is achievable. Due to the different reactivity of the two bromine atoms (C6 and C7), careful control of reaction conditions such as temperature, reaction time, and stoichiometry of the alkyne can favor mono-substitution. Generally, one bromine may be more sterically or electronically accessible to the catalyst.

Q3: Can I avoid using a copper co-catalyst altogether?

A3: Absolutely. Copper-free Sonogashira protocols are highly recommended for minimizing homocoupling.[5][6][7][8][9] These methods often require careful selection of a palladium catalyst, a suitable ligand (often bulky and electron-rich), and a base to proceed efficiently.

Q4: What is the best palladium catalyst and ligand combination for this substrate?

A4: While the optimal choice is substrate-dependent, for aryl bromides like this compound, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or cataCXium A have shown success in promoting the desired cross-coupling over homocoupling, especially in copper-free conditions.[8]

Q5: How does the choice of base and solvent affect homocoupling?

A5: The base and solvent system is critical. The base deprotonates the terminal alkyne, and its strength and steric properties can influence the reaction.[6] The solvent's polarity and coordinating ability affect the stability and reactivity of the catalytic species. For copper-free systems, combinations like cesium carbonate (Cs₂CO₃) in aprotic polar solvents such as 1,4-dioxane or acetonitrile are often effective.[5][8]

Q6: My reaction is sluggish even after implementing copper-free conditions. What should I do?

A6: A sluggish reaction can be due to several factors. First, verify the purity of your reagents, especially the solvent and base, as impurities can poison the catalyst.[1] Ensure your palladium catalyst is active. For aryl bromides, heating the reaction is often necessary.[3] You may also need to screen different ligands to find one that is more effective for your specific alkyne.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct in Sonogashira reactions of dibromoarenes.

Table 1: Copper-Catalyzed vs. Copper-Free Conditions

ConditionCatalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Copper-CatalyzedPdCl₂(PPh₃)₂ / CuIEt₃NTHF606525
Copper-FreePd(OAc)₂ / SPhosK₃PO₄Toluene10085<5

Table 2: Effect of Different Ligands in Copper-Free Sonogashira

LigandCatalystBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
PPh₃Pd(OAc)₂Cs₂CO₃1,4-Dioxane1007015
XPhosPd(OAc)₂Cs₂CO₃1,4-Dioxane10092<2
cataCXium APd(CH₃CN)₂Cl₂Cs₂CO₃2-MeTHFRoom Temp88<3

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Reaction of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagents and Equipment:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed toluene (10 mL)

  • Schlenk flask, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow reagents 1. Add Solids to Schlenk Flask inert 2. Evacuate and Backfill with Inert Gas reagents->inert solvent 3. Add Degassed Solvent inert->solvent alkyne 4. Add Terminal Alkyne solvent->alkyne react 5. Heat and Monitor Reaction alkyne->react workup 6. Work-up and Purification react->workup product Pure Product workup->product

Caption: A streamlined workflow for the copper-free Sonogashira reaction.

Protocol 2: Modified Copper-Catalyzed Sonogashira with Slow Alkyne Addition

This protocol aims to reduce homocoupling in a copper-catalyzed system by controlling the alkyne concentration.

Reagents and Equipment:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed THF (10 mL)

  • Schlenk flask, syringe pump, magnetic stirrer, inert gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed THF and Et₃N via syringe.

  • Dissolve the terminal alkyne in a small amount of degassed THF.

  • Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 4-6 hours.

  • Stir the reaction at 60 °C and monitor its progress.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

sonogashira_pathways cluster_desired Desired Sonogashira Pathway cluster_side_reaction Undesired Homocoupling Pathway (Glaser Coupling) ArylHalide This compound OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Transmetalation Transmetalation (if Cu is present) OxidativeAddition->Transmetalation Alkyne Terminal Alkyne Acetylide Palladium Acetylide Alkyne->Acetylide Base Base Base->Acetylide Acetylide->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product ReductiveElimination->Product Alkyne2 Terminal Alkyne CopperAcetylide Copper Acetylide Alkyne2->CopperAcetylide Copper Cu(I) Catalyst Copper->CopperAcetylide Oxygen Oxygen OxidativeDimerization Oxidative Dimerization Oxygen->OxidativeDimerization CopperAcetylide->OxidativeDimerization HomocouplingProduct Homocoupling Byproduct (Diyne) OxidativeDimerization->HomocouplingProduct

Caption: Competing reaction pathways in the Sonogashira coupling of this compound.

References

Overcoming poor solubility of 6,7-Dibromobenzo(1,4)dioxan in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6,7-Dibromobenzo(1,4)dioxan. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to its poor solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from its molecular structure. It is a relatively large, rigid, and symmetrical molecule. The two bromine atoms increase its molecular weight and crystallinity, while the benzodioxan core has limited polarity. This combination makes it difficult for solvent molecules to effectively surround and solvate the compound, leading to low solubility in many standard reaction media.

Q2: What are the first steps I should take when encountering a solubility issue with this compound?

A2: Begin by systematically screening a range of solvents with varying polarities. Simple heating of the solvent can also significantly increase solubility, although care must be taken to avoid decomposition if the compound is thermally sensitive.[1][2] It is also beneficial to ensure the compound is in a finely powdered form to maximize the surface area available for dissolution.[3][4][5][6]

Q3: Can changing the solvent negatively impact my reaction?

A3: Absolutely. Solvents can play a crucial role in reaction kinetics, selectivity, and the stability of reagents and catalysts.[7] For example, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF or MeCN can influence the catalytic cycle differently than nonpolar solvents like toluene or THF.[7] It is essential to choose a solvent that not only dissolves your compound but is also compatible with the desired chemical transformation.

Q4: I've tried different solvents and heating, but solubility is still too low. What's next?

A4: If basic methods fail, you can explore more advanced techniques. These include using a co-solvent system, applying sonication to physically break down solid particles, or employing chemical additives like phase-transfer catalysts or surfactants to alter the properties of the medium.

Troubleshooting Guide

Issue 1: The compound will not dissolve sufficiently in my chosen reaction solvent (e.g., Toluene, THF).

  • Solution 1: Co-Solvent Addition: Introduce a more polar, miscible co-solvent to increase the overall solvating power of the medium. For instance, adding a small amount of DMF, NMP, or dioxane to toluene can enhance solubility without drastically changing the reaction environment. The use of co-solvents is a highly effective technique for enhancing the solubility of poorly soluble compounds.[4][6]

  • Solution 2: Temperature Increase: Gently heat the reaction mixture. The solubility of most organic solids increases with temperature.[1][2] Ensure the chosen temperature is below the boiling point of the solvent and within the stability range of your reactants and catalysts.

  • Solution 3: High-Temperature Solvents: For reactions that can tolerate it, switching to a high-boiling point solvent like DMF, DMSO, diglyme, or xylene allows for higher reaction temperatures, which can overcome solubility barriers.

Issue 2: My reaction involves both organic- and aqueous-insoluble starting materials.

  • Solution 1: Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can facilitate the transfer of a reactant from one phase (e.g., aqueous or solid) into another (organic) where the reaction occurs.[8][9][10] This is particularly useful for reactions involving an inorganic base or a water-soluble reagent with the organic-soluble this compound. The catalyst, often a quaternary ammonium salt, forms a complex with the ionic reactant, making it soluble in the organic phase.[11]

  • Solution 2: Surfactant-Mediated Micellar Catalysis: Surfactants can form micelles in a solvent, creating nano-sized hydrophobic pockets.[12][13] The poorly soluble this compound can be encapsulated within these pockets, effectively "dissolving" it in the bulk solvent and increasing its availability for reaction.[14][15]

Issue 3: The compound dissolves at high temperatures but crashes out upon cooling, complicating workup.

  • Solution 1: Hot Filtration: If the desired product is soluble at high temperatures while impurities or excess reagents are not, perform a hot filtration to remove them before the solution cools and the product crystallizes.

  • Solution 2: Solvent Exchange: After the reaction is complete, consider adding a different solvent in which the product is highly soluble at room temperature before cooling the mixture. Subsequently, the original reaction solvent can be removed by distillation if boiling points are sufficiently different.

Issue 4: Mechanical agitation (stirring) is not sufficient to break up solid clumps.

  • Solution 1: Sonication: Use a bath sonicator to apply ultrasonic energy to the reaction flask. Sonication agitates particles through sound energy, breaking them into smaller pieces and increasing the surface area exposed to the solvent, which significantly speeds up dissolution.[16][17][18][19] This is a physical method that does not alter the chemical properties of the reaction medium.

Data Presentation: Solvent Screening Guide

Solvent ClassSolvent ExamplesExpected SolubilityNotes & Typical Use Cases
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)Moderate to HighOften effective due to their high polarity and boiling points. Commonly used in cross-coupling reactions. However, they can be difficult to remove and may affect certain catalysts.[7]
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF, Cyclopentyl methyl ether (CPME)Low to ModerateCommon choices for a wide range of organic reactions, including Suzuki-Miyaura couplings.[20][21] Solubility may require heating. 1,4-Dioxane itself can be a good solvent.[22]
Aromatic Hydrocarbons Toluene, XylenesLowGenerally poor solvents at room temperature, but their high boiling points make them suitable for reactions requiring heat, which will improve solubility. Often used in Suzuki reactions.[20]
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)ModerateGood for dissolving many organic compounds at room temperature but have lower boiling points, limiting their use in high-temperature reactions.
Alcohols Methanol, Ethanol, IsopropanolVery LowThe polarity is dominated by hydrogen bonding, which is not effective for solvating this type of molecule. Alcohols can also act as reagents in some reactions.
Non-Polar Hydrocarbons Hexanes, HeptaneVery LowIneffective for dissolving this compound. Primarily used as anti-solvents for crystallization.

Experimental Protocols

Protocol 1: Sonication-Assisted Dissolution

  • Place a finely ground sample of this compound into a reaction vessel containing the chosen solvent and a magnetic stir bar.

  • Place the vessel into a bath sonicator, ensuring the water level in the bath is sufficient to cover the solvent level inside the vessel.

  • Turn on the sonicator and the magnetic stirrer.

  • Apply sonication in cycles (e.g., 10-15 minutes on, 5 minutes off) to prevent excessive heating of the solvent.[16]

  • Continue until the solid is fully dissolved or no further dissolution is observed. This technique enhances dissolution by breaking up solid particles and increasing their interaction with the solvent.[19]

Protocol 2: Screening for an Optimal Co-Solvent System

  • In separate vials, suspend a small, known amount of this compound (e.g., 10 mg) in a fixed volume of your primary reaction solvent (e.g., 1 mL of Toluene).

  • To each vial, add a different polar aprotic co-solvent (e.g., DMF, NMP, Dioxane) dropwise while stirring.

  • Record the volume of co-solvent required to achieve complete dissolution at room temperature.

  • Compare the results to identify the most effective co-solvent that achieves solubility with the minimum required volume, thereby minimizing its potential impact on the reaction.

Protocol 3: General Procedure for Phase-Transfer Catalysis

  • Charge the reaction vessel with this compound and the primary organic solvent.

  • In a separate vessel, dissolve the water-soluble reagent (e.g., an inorganic base) in water.

  • Add the aqueous solution to the organic mixture.

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB; typically 1-10 mol%).

  • Heat the biphasic mixture to the desired reaction temperature with vigorous stirring. The catalyst will shuttle the aqueous reactant into the organic phase to react.[11]

Visualizations

TroubleshootingWorkflow start Poor Solubility of This compound Observed solvent_screen 1. Solvent Screening & Heating start->solvent_screen advanced_options Still Insoluble solvent_screen->advanced_options If solubility is insufficient cosolvent 2a. Use Co-solvent (e.g., Toluene/DMF) advanced_options->cosolvent sonication 2b. Apply Sonication advanced_options->sonication multiphase_q Is the reaction multiphasic (e.g., involves aqueous base)? cosolvent->multiphase_q sonication->multiphase_q ptc 3a. Use Phase-Transfer Catalyst (PTC) multiphase_q->ptc Yes surfactant 3b. Use Surfactant (Micellar Catalysis) multiphase_q->surfactant No proceed Proceed with Reaction ptc->proceed surfactant->proceed

Caption: A logical workflow for troubleshooting solubility issues.

PhaseTransferCatalysis cluster_phases Biphasic System cluster_organic Organic Phase cluster_aqueous Aqueous Phase Reactant_A This compound Product Product Reactant_A->Product PTC_Q_X PTC (Q⁺X⁻) Product->PTC_Q_X Regenerates PTC Reactant_B Reactant B (e.g., Nu-) Reactant_B->PTC_Q_X Ion Exchange PTC_Q_Nu Q⁺Nu⁻ PTC_Q_Nu->Reactant_A Transfers to Organic Phase & Reacts

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

MicellarSolubilization cluster_micelle Surfactant Micelle in Solvent s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 solute This compound caption Hydrophobic tails (yellow) encapsulate the compound, while hydrophilic heads (blue) face the solvent.

Caption: Micellar solubilization via surfactants.

References

Technical Support Center: Removal of Palladium Catalyst from 6,7-Disubstituted Benzodioxane Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from 6,7-disubstituted benzodioxane products. Palladium-catalyzed cross-coupling reactions are invaluable in synthesizing these compounds; however, stringent regulations necessitate the removal of palladium to very low levels, often below 10 ppm for oral medications.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to achieve the required purity of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my 6,7-disubstituted benzodioxane product?

A1: Several methods are commonly employed for palladium removal. The choice of method depends on the nature of your specific benzodioxane derivative, the palladium species present (e.g., Pd(0), Pd(II)), and the scale of your reaction. The most common methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium. These include activated carbon and specialized silica- or polymer-based scavengers functionalized with thiol, thiourea, or amine groups.[2]

  • Filtration: Passing the reaction mixture through a pad of celite or a specialized filter to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium species.[1]

  • Crystallization: Purifying the benzodioxane product by crystallization, which can leave palladium impurities in the mother liquor.

  • Chromatography: Utilizing column chromatography to separate the desired product from the palladium catalyst.[3]

Q2: Why is it sometimes difficult to remove palladium from my benzodioxane product?

A2: The oxygen atoms in the benzodioxane ring system can potentially chelate with palladium species, forming stable, soluble complexes that are difficult to remove by simple filtration or chromatography. The specific 6,7-substituents on the benzodioxane ring can also influence the product's solubility and its interaction with palladium, further complicating the purification process.

Q3: Which type of palladium scavenger is best for my application?

A3: The choice of scavenger depends on the form of the residual palladium. Thiol-based scavengers are generally effective for a broad range of palladium species.[2] Thiourea-based scavengers are also versatile and widely used in the pharmaceutical industry.[2] It is often beneficial to screen a small number of different scavengers to identify the most effective one for your specific 6,7-disubstituted benzodioxane product and reaction conditions.

Q4: What are the acceptable limits for palladium in pharmaceutical intermediates and active pharmaceutical ingredients (APIs)?

A4: Regulatory agencies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of palladium from 6,7-disubstituted benzodioxane products.

Issue 1: High levels of residual palladium after filtration through celite.

  • Possible Cause: The palladium species is likely soluble in the reaction mixture and not a heterogeneous solid. The benzodioxane product itself may be complexing with the palladium.

  • Troubleshooting Steps:

    • Employ a Palladium Scavenger: After initial filtration, treat the filtrate with a suitable palladium scavenger (see Protocol 2).

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging might convert the palladium to a more readily scavenged form.

    • Switch to a Different Purification Method: If filtration and scavenging are ineffective, consider chromatography or crystallization.

Issue 2: Significant loss of my benzodioxane product during purification.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially activated carbon. Some palladium scavengers can also adsorb the product.[4]

  • Troubleshooting Steps:

    • Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.

    • Screen Different Scavengers: Test scavengers with different functional groups and backbones (silica vs. polymer) to find one with lower affinity for your product.

    • Optimize Solvent: A solvent in which your benzodioxane product is highly soluble may reduce its adsorption to the solid support.

    • Wash Thoroughly: After filtration of the adsorbent, wash the filter cake with fresh solvent to recover adsorbed product.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the final state of the palladium catalyst at the end of the reaction. This can be influenced by slight changes in reaction time, temperature, or reagent stoichiometry.

  • Troubleshooting Steps:

    • Standardize Reaction Work-up: Ensure a consistent work-up procedure before palladium removal to normalize the palladium species present.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species.

    • Analyze Palladium Species: If the problem persists, consider analytical techniques to identify the nature of the palladium species in different batches.

Data Presentation: Efficiency of Palladium Removal Methods

The following table summarizes quantitative data on the efficiency of various palladium removal methods from different sources. Note that the effectiveness of each method can be highly dependent on the specific substrate, solvent, and palladium species. Optimization for your 6,7-disubstituted benzodioxane product is recommended.

Removal MethodInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS Thiol2400≤ 16Drug candidate from Suzuki coupling[2]
SiliaMetS Thiourea2400≤ 16Drug candidate from Suzuki coupling[2]
Activated Carbon (Darco)2400> 16Drug candidate from Suzuki coupling[2]
Polymer-based Scavenger (Quadrapure)2400> 16Drug candidate from Suzuki coupling[2]
MP-TMT Scavenger33010-30c-Met kinase inhibitor from Suzuki coupling in DMF[4]
TMT & Activated Charcoal223920Product from Buchwald-Hartwig coupling[4]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite

This protocol is suitable for removing insoluble palladium species, such as palladium on carbon (Pd/C) or precipitated palladium black.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.

  • Prepare Celite Pad: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of celite. Gently pack the celite to form a level bed.

  • Wet the Pad: Wet the celite pad with the same solvent used for dilution.

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the celite bed under gentle vacuum.

  • Washing: Wash the celite pad with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now depleted of heterogeneous palladium.

Protocol 2: Removal of Soluble Palladium Species using a Solid-Supported Scavenger

This protocol is effective for removing dissolved palladium species that pass through simple filtration.

  • Scavenger Selection: Choose a suitable scavenger based on the likely palladium species and the properties of your benzodioxane product. Thiol-based scavengers are a good starting point.

  • Dissolution: Dissolve the crude 6,7-disubstituted benzodioxane product in an appropriate solvent.

  • Add Scavenger: Add the recommended amount of the solid-supported scavenger to the solution (typically 5-20 wt% relative to the product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a Büchner funnel or a syringe filter to remove the scavenger.

  • Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal to the desired level.

Visualizations

Experimental_Workflow_Palladium_Removal cluster_start Crude Product cluster_filtration Initial Filtration cluster_scavenging Scavenging cluster_analysis Analysis cluster_end Purified Product start Crude 6,7-Disubstituted Benzodioxane Product (with Pd catalyst) filtration Filter through Celite start->filtration add_scavenger Add Pd Scavenger filtration->add_scavenger stir Stir (1-24h) add_scavenger->stir filter_scavenger Filter off Scavenger stir->filter_scavenger analysis Analyze Pd Content (ICP-MS) filter_scavenger->analysis end Purified Product (<10 ppm Pd) analysis->end

Caption: Workflow for Palladium Catalyst Removal.

Troubleshooting_Logic node_action node_action start High Pd after initial purification? q_product_loss Significant product loss? start->q_product_loss No action_use_scavenger Use Palladium Scavenger start->action_use_scavenger Yes q_inconsistent Inconsistent results? q_product_loss->q_inconsistent No action_reduce_adsorbent Reduce Adsorbent Amount q_product_loss->action_reduce_adsorbent Yes action_optimize_scavenging Optimize Scavenging Conditions (Temp, Time) q_inconsistent->action_optimize_scavenging No action_standardize_workup Standardize Reaction Work-up q_inconsistent->action_standardize_workup Yes action_use_scavenger->q_product_loss action_screen_scavengers Screen Different Scavengers action_reduce_adsorbent->action_screen_scavengers action_screen_scavengers->q_inconsistent action_broad_spectrum Use Broad-Spectrum Scavenger action_standardize_workup->action_broad_spectrum action_broad_spectrum->action_optimize_scavenging

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Synthesis of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yields for the synthesis of 6,7-Dibromobenzo(1,4)dioxan.

Troubleshooting Guides

Low or no yield of the desired this compound is a common issue. This guide addresses potential problems and offers solutions based on two primary synthetic routes: direct bromination of benzo(1,4)dioxan and the Williamson ether synthesis from a substituted catechol.

Issue 1: Low Yield in Direct Bromination of Benzo(1,4)dioxan

Direct bromination of benzo(1,4)dioxan often leads to a mixture of isomers, with the 6-bromo and 6,8-dibromo derivatives being the major products, resulting in a low yield of the desired 6,7-dibromo isomer.

Troubleshooting Workflow: Direct Bromination

start Low yield of 6,7-isomer check_isomer Isomeric mixture confirmed? (NMR, GC-MS) start->check_isomer check_isomer->start No, investigate other issues wrong_isomer Predominance of 6- and 6,8-isomers check_isomer->wrong_isomer Yes alt_route Consider alternative regiocontrolled synthesis wrong_isomer->alt_route purification Optimize purification to isolate 6,7-isomer wrong_isomer->purification

Caption: Troubleshooting low yields in direct bromination.

Possible Causes and Solutions:

Cause Solution
Incorrect Regioselectivity The ether group of the dioxane ring is an ortho, para-director. Direct bromination with reagents like bromine in acetic acid favors substitution at the 6 and 8 positions. To achieve the 6,7-substitution pattern, a regiocontrolled synthesis starting from a pre-substituted catechol is recommended.
Over-bromination The presence of multiple dibrominated and polybrominated products indicates that the reaction is proceeding too quickly or for too long. Reduce the reaction temperature and carefully monitor the progress using TLC or GC-MS to stop the reaction once the desired product is formed.
Difficult Isomer Separation The 6,7- and 6,8-dibromo isomers have very similar physical properties, making separation by standard column chromatography challenging. Consider using High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) for better separation.
Issue 2: Low Yield in Williamson Ether Synthesis

The Williamson ether synthesis, reacting 4,5-dibromocatechol with 1,2-dibromoethane, is a more regioselective approach. However, low yields can still occur.

Troubleshooting Workflow: Williamson Ether Synthesis

start Low yield of 6,7-dibromobenzodioxan check_starting_material Purity of 4,5-dibromocatechol? start->check_starting_material check_starting_material->start Low Purity, purify first incomplete_reaction Incomplete reaction observed? check_starting_material->incomplete_reaction High Purity side_products Side products detected? incomplete_reaction->side_products No optimize_conditions Optimize reaction conditions incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions

Caption: Troubleshooting the Williamson ether synthesis route.

Possible Causes and Solutions:

Cause Solution
Incomplete Deprotonation of Catechol Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and anhydrous conditions are used to fully deprotonate both hydroxyl groups of the catechol. The reaction is typically performed in a polar aprotic solvent like DMF or acetone.
Slow Reaction Rate The reaction may require elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is common. The reaction time can also be extended, with monitoring by TLC to determine the point of maximum conversion.
Side Reactions Polymerization of the reactants can occur, especially at high temperatures. Ensure slow and controlled addition of reagents. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes improve yields by facilitating the reaction at lower temperatures.
Starting Material Purity The purity of the 4,5-dibromocatechol is crucial. Impurities can interfere with the reaction. Ensure the starting material is of high purity or purify it before use.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound with a high yield?

A1: The most reliable method for obtaining a high yield of the specific 6,7-dibromo isomer is the Williamson ether synthesis. This method offers excellent regiocontrol by starting with 4,5-dibromocatechol and reacting it with 1,2-dibromoethane in the presence of a base. This avoids the formation of other isomers that are prevalent in the direct bromination of benzo(1,4)dioxan.

Q2: How can I synthesize the starting material, 4,5-dibromocatechol?

A2: 4,5-Dibromocatechol can be synthesized by the direct bromination of catechol. The reaction is typically carried out by treating catechol with two equivalents of bromine in a suitable solvent like acetic acid or a chlorinated solvent.

Q3: What are the typical reaction conditions for the Williamson ether synthesis of this compound?

A3: Typical conditions involve reacting 4,5-dibromocatechol with 1,2-dibromoethane in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the catechol. The reaction mixture is usually heated to reflux for several hours to ensure completion.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The disappearance of the starting catechol and the appearance of the product spot can be visualized under UV light or by using a suitable staining agent.

Q5: What are the common side products in the Williamson ether synthesis of this compound?

A5: Common side products can include mono-alkylated intermediates and polymeric materials. Incomplete reaction can leave unreacted starting materials.

Q6: What is the best method to purify the final product and separate it from potential isomers?

A6: The primary purification method is column chromatography on silica gel. A gradient elution with a solvent system like hexanes/ethyl acetate is often effective. For separating closely related isomers, such as 6,7- and 6,8-dibromobenzodioxan, High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is a more powerful technique.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dibromocatechol

Materials:

  • Catechol

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Deionized water

Procedure:

  • In a fume hood, dissolve catechol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of two equivalents of bromine in glacial acetic acid dropwise to the stirred catechol solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice water and a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • The crude 4,5-dibromocatechol will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 4,5-dibromocatechol.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 4,5-Dibromocatechol

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dibromocatechol, anhydrous potassium carbonate, and anhydrous DMF.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add 1,2-dibromoethane to the reaction mixture.

  • Continue to reflux the mixture for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Direct Bromination of Benzo(1,4)dioxan Williamson Ether Synthesis
Starting Material Benzo(1,4)dioxan4,5-Dibromocatechol, 1,2-Dibromoethane
Regioselectivity Poor, mixture of 6-bromo, 6,8-dibromo, and other isomersHigh, specifically forms the 6,7-dibromo isomer
Typical Yield of 6,7-isomer LowModerate to High
Key Challenge Isomer separationSynthesis and purity of starting material

Table 2: Typical Reaction Conditions for Williamson Ether Synthesis

Parameter Condition
Solvent DMF, Acetone
Base K₂CO₃, NaH
Temperature Reflux
Reaction Time 12-24 hours
Purification Column Chromatography, HPLC

Validation & Comparative

A Comparative Guide to the Reactivity of 6,7-Dibromo- vs. 6,8-Dibromo-2,3-dihydrobenzo[b]dioxine

A Comparative Guide to the Reactivity of 6,7-Dibromo- vs. 6,8-Dibromo-2,3-dihydrobenzo[b][1][2]dioxine

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is critical for efficient synthetic planning and the development of novel molecular entities. This guide provides a comparative analysis of the chemical reactivity of two key dibrominated benzodioxane isomers: 6,7-dibromo-2,3-dihydrobenzo[b][1][2]dioxine and 6,8-dibromo-2,3-dihydrobenzo[b][1][2]dioxine. The differential positioning of the bromine atoms on the benzene ring is anticipated to significantly influence the electronic and steric environment of the molecules, leading to distinct reactivity profiles in various chemical transformations.

Theoretical Comparison of Reactivity

The reactivity of the dibromobenzodioxane isomers is primarily dictated by the interplay of electronic effects from the dioxane ring and the bromine substituents. The dioxane moiety, with its oxygen atoms, is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant, thus activating the aromatic ring towards electrophilic attack and influencing the regioselectivity of nucleophilic attack. The bromine atoms are deactivating, electron-withdrawing groups through induction (-I effect) and weakly deactivating through resonance (+M effect), and are good leaving groups in SNAr and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for functionalizing aryl halides. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the position of electron-withdrawing groups relative to the leaving group.[3][4][5][6] Aromatic rings that are more electron-deficient are more susceptible to nucleophilic attack.[3][4][5]

In this context, the electron-withdrawing inductive effect of the bromine atoms and the oxygen atoms of the dioxane ring will influence the electrophilicity of the carbon atoms bonded to the bromines.

  • 6,7-Dibromobenzodioxane: The two adjacent bromine atoms will create a significant electron-deficient region on the aromatic ring. The proximity of the two halogens may lead to a cooperative electron-withdrawing effect, potentially making this isomer more reactive towards nucleophilic attack compared to the 6,8-isomer.

  • 6,8-Dibromobenzodioxane: The bromine atoms are positioned meta to each other. While still exerting an electron-withdrawing effect, the lack of adjacency may result in a less pronounced localized electron deficiency compared to the 6,7-isomer.

Prediction: 6,7-Dibromo-2,3-dihydrobenzo[b][1][2]dioxine is predicted to be more reactive towards nucleophilic aromatic substitution.

Data Presentation

Reaction TypePredicted More Reactive IsomerRationale
Nucleophilic Aromatic Substitution (SNAr) 6,7-Dibromo-2,3-dihydrobenzo[b][1][2]dioxineAdjacent bromine atoms create a more electron-deficient aromatic ring, favoring nucleophilic attack.
Metal-Catalyzed Cross-Coupling 6,8-Dibromo-2,3-dihydrobenzo[b][1][2]dioxineLess steric hindrance around the C-Br bonds may facilitate easier oxidative addition to the metal catalyst.
Electrophilic Aromatic Substitution 6,8-Dibromo-2,3-dihydrobenzo[b][1][2]dioxineThe positions available for substitution (C-5 and C-7) are less sterically hindered compared to the sole C-5 position in the 6,7-isomer.

Experimental Protocols

The following are general experimental protocols that can be adapted to compare the reactivity of the two dibromobenzodioxane isomers.

General Protocol for Nucleophilic Aromatic Substitution (e.g., with Sodium Methoxide)
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dibromobenzodioxane isomer (1.0 eq.) in a suitable dry solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add a solution of sodium methoxide (2.2 eq.) in methanol to the flask.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed Suzuki Cross-Coupling
  • Reaction Setup: To a reaction vessel, add the dibromobenzodioxane isomer (1.0 eq.), an arylboronic acid (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature of 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Isolation: Cool the reaction mixture, add water, and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by column chromatography to yield the desired biaryl product.

Mandatory Visualization

sn_ar_comparisoncluster_676,7-Dibromobenzodioxanecluster_686,8-Dibromobenzodioxanestart_676,7-Dibromobenzodioxaneintermediate_67Meisenheimer Complex(Adjacent Br)start_67->intermediate_67 + Nu- product_67Substitution Productintermediate_67->product_67 - Br- reactivity_comparisonRelative Reactivity(Predicted)intermediate_67->reactivity_comparisonMore Stable Intermediate(Higher Reactivity)start_686,8-Dibromobenzodioxaneintermediate_68Meisenheimer Complex(Meta Br)start_68->intermediate_68 + Nu- product_68Substitution Productintermediate_68->product_68 - Br- intermediate_68->reactivity_comparisonLess Stable Intermediate(Lower Reactivity)cross_coupling_workflowstartDibromobenzodioxane IsomerreactionReaction Mixturein Solventstart->reactionreagentsArylboronic Acid,Pd Catalyst, Basereagents->reactionheatingHeating (80-100 °C)under Inert Atmospherereaction->heatingworkupAqueous Work-up& Extractionheating->workuppurificationColumn Chromatographyworkup->purificationproductBiaryl Productpurification->product

A Comparative Guide to Distinguishing Benzodioxane Isomers with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique in the structural elucidation of organic molecules. For scientists engaged in drug discovery and development, the precise characterization of isomers is a critical step, as subtle structural variations can lead to profound differences in pharmacological activity. This guide provides a comprehensive comparison of NMR spectroscopic methods for distinguishing between benzodioxane isomers, supported by experimental data and detailed protocols.

Differentiating Parent Ring Isomers: 1,4-Benzodioxane vs. 1,3-Benzodioxane

The fundamental distinction between benzodioxane isomers begins with the arrangement of the oxygen atoms in the dioxane ring. 1,4-Benzodioxane possesses a plane of symmetry, which is reflected in its simpler NMR spectrum compared to the asymmetric 1,3-benzodioxane.

Table 1: Comparison of ¹H and ¹³C NMR Data for 1,4-Benzodioxane and 1,3-Benzodioxole

CompoundNucleusChemical Shift (δ, ppm)Multiplicity
1,4-Benzodioxane ¹H6.85m
4.26s
¹³C143.5-
121.5-
117.2-
64.4-
1,3-Benzodioxole ¹H6.75m
5.93s
¹³C147.8-
121.8-
108.4-
101.1-

Distinguishing Positional Isomers of Substituted Benzodioxanes

The introduction of substituents onto the benzene ring of the benzodioxane scaffold creates positional isomers. NMR spectroscopy, particularly through the analysis of aromatic proton coupling patterns and the application of 2D techniques, is highly effective in differentiating these isomers.

A notable example is the differentiation of 5-nitro- and 8-nitro-1,4-benzodioxane-2-carboxylate. While their ¹H and ¹³C NMR spectra are very similar, Heteronuclear Multiple Bond Correlation (HMBC) experiments provide unambiguous assignment. In the 8-nitro isomer, a correlation is observed between the C10 carbon and the H6 proton, which is absent in the 5-nitro isomer. Conversely, the 5-nitro isomer shows a correlation between the C9 carbon and the H7 proton.[1]

Table 2: Key HMBC Correlations for Distinguishing Nitro-Substituted 1,4-Benzodioxane Isomers

IsomerKey HMBC Correlation
8-nitro-1,4-benzodioxane-2-carboxylateC10-H6
5-nitro-1,4-benzodioxane-2-carboxylateC9-H7

Stereoisomer Differentiation: Diastereomers

For chiral benzodioxane derivatives, NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative.

For instance, in the case of diastereomeric 2-substituted-1,4-benzodioxines, the relative stereochemistry can be determined by observing NOE correlations. The presence or absence of a cross-peak between specific protons can elucidate their spatial proximity and thus the stereochemical arrangement.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key NMR experiments discussed.

Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR (¹H and ¹³C):

  • Spectrometer: 300 MHz or higher field strength NMR spectrometer.

  • ¹H NMR: A standard single-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR: A proton-decoupled single-pulse sequence is employed. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128 or more scans due to the lower natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC, NOESY):

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It is invaluable for identifying adjacent protons in a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons and piecing together molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). It is a key tool for determining stereochemistry and conformation.

Visualization of Experimental Workflow

The logical progression for distinguishing benzodioxane isomers using NMR spectroscopy can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Elucidation 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC NOESY NOESY/ROESY 1H_NMR->NOESY 13C_NMR ¹³C NMR 13C_NMR->HSQC Connectivity Connectivity (Positional Isomers) COSY->Connectivity HMBC HMBC HSQC->HMBC HMBC->Connectivity Stereochemistry Stereochemistry (Diastereomers/Enantiomers) NOESY->Stereochemistry Sample Benzodioxane Isomer Mixture Sample->1H_NMR Sample->13C_NMR

NMR workflow for isomer differentiation.

This systematic approach, combining 1D and 2D NMR techniques, allows for the unambiguous differentiation of benzodioxane isomers, a critical capability for researchers in the chemical and pharmaceutical sciences.

References

In Vitro Biological Activity of Benzodioxan Derivatives: A Comparative Guide

In Vitro Biological Activity of Benzo[1][2]dioxan Derivatives: A Comparative Guide

A comprehensive review of the existing literature reveals a notable absence of specific studies on the in vitro biological activity of 6,7-Dibromobenzo(1,4)dioxan derivatives. However, the broader family of substituted benzo[1][2]dioxan molecules has been the subject of various pharmacological investigations, demonstrating a wide spectrum of activities, including anticancer, antimicrobial, and enzyme inhibition properties. This guide provides a comparative overview of the reported in vitro biological activities of several benzo[1][2]dioxan derivatives, supported by experimental data and methodologies from published research.

Anticancer and Cytotoxic Activities

Several studies have explored the potential of benzo[1][2]dioxan derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, with some derivatives exhibiting significant inhibitory activity.

A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. While some compounds showed weak or negligible anticancer activity, carboxamide-containing derivatives demonstrated notable effects. For instance, compounds 2a and 2b reduced the secretion of α-fetoprotein (α-FP) in Hep3B cells, with compound 2a showing potent anticancer activity against this cell line.[3] Furthermore, cell cycle analysis revealed that compound 2a induced arrest in the G2-M phase, an activity comparable to the standard drug doxorubicin.[3]

In another study, 1,2,4-triazole hybrids tethered to a benzo[d][1][4]dioxole moiety were synthesized and evaluated for their anti-breast cancer activity against the MCF-7 cell line.[1][5] The derivatives exhibited IC50 values ranging from 7.989 ± 1.65 to 22.03 ± 2.33 µg/mL, with some compounds showing good inhibition.[1]

Table 1: Anticancer/Cytotoxic Activity of Substituted Benzodioxole/Benzodioxan Derivatives

Compound/Derivative ClassCell LineCancer TypeIC50 ValueReference
Benzodioxole-tethered 1,2,4-triazole hybrids (6a-d)MCF-7Breast Cancer7.989 ± 1.65 - 22.03 ± 2.33 µg/mL[1]
5-Bromofuran-derived triazoles (12a, 12b)MCF-7Breast Cancer12.8 ± 0.645 µg/mL, 3.54 ± 0.265 µg/mL[1]
Carboxamide-containing benzodioxole (2a)Hep3BLiver CancerPotent activity, induced G2-M arrest[3]
Carboxamide-containing benzodioxole (2a, 2b)Hep3BLiver CancerReduced α-FP secretion[3]
Benzodioxole derivatives (5a, 5b, 6a, 6b, 7a, 7b)Hela, Caco-2, Hep3BCervical, Colorectal, Liver CancerWeak or negligible activity (IC50 3.94-9.12 mM)[3]

Antimicrobial Activity

The benzo[1][2]dioxan scaffold has also been utilized in the development of novel antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, with some compounds demonstrating significant inhibitory effects.

A series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities.[4][6] One derivative, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (6b ), exhibited significant antimicrobial activity against the tested pathogenic bacterial and fungal strains.[4][6]

In another study, 1,3,4-oxadiazole derivatives incorporating a 1,4-benzodioxane ring system were synthesized and showed moderate to excellent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as several fungal strains.[7] Notably, compounds 3d , 3g , and 3h displayed excellent antibacterial activities with MIC values ranging from 0.25 to 1 µg/mL.[7]

The antimicrobial activity of benzodioxane–benzamide derivatives has also been investigated, with a focus on their potential as FtsZ inhibitors. FtsZ is a crucial bacterial protein involved in cell division, making it a promising target for new antibiotics.[8] Certain derivatives showed high potency against both methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) S. aureus, with MIC values as low as 0.25 µg/mL and 0.1 µg/mL, respectively.[8]

Table 2: Antimicrobial Activity of Substituted Benzo[1][2]dioxan Derivatives

Compound/Derivative ClassMicrobial Strain(s)ActivityMIC ValueReference
4-(2-Trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (6b)Pathogenic bacteria and fungiSignificant antimicrobial activityNot specified[4][6]
1,4-Benzodioxane-based 1,3,4-oxadiazoles (3d, 3g, 3h)S. aureus, B. subtilis, E. coliExcellent antibacterial activity0.25 - 1 µg/mL[7]
Benzodioxane–benzamides (FZ95, FZ100)MRSA, MSSA, B. subtilisHigh potency0.1 - 0.25 µg/mL[8]

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzo[1][2]dioxan derivatives have been explored for other pharmacological activities. A series of 1,4-benzodioxan-substituted chalcones were designed and evaluated as inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders.[2] The most potent compound in this series demonstrated an IC50 of 0.026 µM with high selectivity.[2] Additionally, certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown moderate antioxidant activity.[4][6]

Experimental Protocols

The following are summaries of the key experimental methodologies cited in the reviewed literature for assessing the in vitro biological activities of benzo[1][2]dioxan derivatives.

Anticancer/Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. In brief, cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Antimicrobial Assays
  • Twofold Serial Dilution Technique: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. The test compounds are serially diluted in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

  • Poisoned Food Technique (for fungi): This method is used to evaluate antifungal activity. A specified amount of the test compound is mixed with a molten agar medium (like Potato Dextrose Agar) and poured into Petri plates. After solidification, a small disc of the fungal culture is placed at the center of the plate. The plates are incubated, and the radial growth of the fungus is measured. The percentage of growth inhibition is calculated by comparing the growth in the treated plates with that in the control plates.[6]

Visualizations

The following diagrams illustrate the general chemical structures and a conceptual workflow for the biological evaluation of benzo[1][2]dioxan derivatives.

Conceptual Workflow for In Vitro Biological EvaluationASynthesis ofBenzo[1,4]dioxan DerivativesBStructural Characterization(NMR, MS, etc.)A->BCIn Vitro Biological ScreeningB->CDAnticancer Activity(e.g., MTT Assay)C->DEAntimicrobial Activity(e.g., MIC Determination)C->EFOther Bioassays(e.g., Enzyme Inhibition)C->FGData Analysis(IC50 / MIC Calculation)D->GE->GF->GHIdentification ofLead CompoundsG->H

A Comparative Guide to Palladium Ligands for the Cross-Coupling of Dibrominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dibrominated heterocycles is a cornerstone of modern synthetic chemistry, providing a versatile platform for the construction of complex molecules with applications ranging from pharmaceuticals to organic materials. Palladium-catalyzed cross-coupling reactions are the premier tool for this purpose, and the choice of ligand is paramount to achieving high yields, regioselectivity, and broad substrate scope. This guide provides a comprehensive comparison of common palladium ligands for the cross-coupling of various dibrominated heterocycles, supported by experimental data to inform catalyst system selection.

Ligand Classes at a Glance: Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The two most prominent classes of ligands employed in palladium-catalyzed cross-coupling are phosphines and N-heterocyclic carbenes (NHCs). Their distinct electronic and steric properties significantly influence catalytic activity.

Phosphine Ligands: These are characterized by a trivalent phosphorus atom bound to organic substituents. Their properties can be finely tuned by modifying these substituents.

  • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos, BrettPhos): These are bulky and electron-rich, promoting oxidative addition and reductive elimination, leading to high catalytic activity, even with challenging substrates like aryl chlorides.[1][2]

  • Ferrocenyl phosphines (e.g., Josiphos): This class of ligands has also demonstrated high efficacy in cross-coupling reactions, particularly in amination processes.

  • Adamantyl-based phosphines (e.g., cataCXium® A): These ligands are known for their steric bulk and have shown excellent performance in various cross-coupling reactions.[3][4]

N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes): These are strong σ-donors with a carbene carbon atom coordinating to the palladium center. The strong Pd-NHC bond contributes to high catalyst stability and turnover numbers.[5][6] In many cases, Pd-NHC catalysts exhibit superior performance to their phosphine counterparts, offering faster reaction times and a broader substrate scope.[5]

Performance Comparison in Key Cross-Coupling Reactions

The following sections provide a comparative overview of ligand performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi cross-coupling reactions with various dibrominated heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The choice of ligand is critical for achieving high yields, especially with heteroaromatic substrates.

HeterocycleLigand/Catalyst SystemReaction ConditionsYield (%)Reference
2,5-Dibromopyridine Pd(OAc)₂ / SPhosPhenylboronic acid, K₃PO₄, Toluene/H₂O, 100 °C, 2h92[7]
Pd₂(dba)₃ / XPhosPhenylboronic acid, K₃PO₄, Dioxane, 100 °C, 12h88[7]
Pd(PPh₃)₄Phenylboronic acid, Na₂CO₃, Toluene/H₂O, 80 °C, 12h85[7]
2,5-Dibromothiophene Pd(dppf)Cl₂Phenylboronic acid, K₂CO₃, Dioxane, 90 °C, 16h88[7]
Pd/CPhenylboronic acid, K₂CO₃, Ethanol/H₂O, 80 °C, 24h75[7]
2,5-Dibromofuran PdCl₂(dppf)(4-methoxyphenyl)boronic acid, Na₂CO₃, DME/H₂O, 80 °C, 4h95 (mono)
Pd(PPh₃)₄(4-methoxyphenyl)boronic acid, Na₂CO₃, DME/H₂O, 80 °C, 4h85 (mono)
2,5-Dibromo-3-(trifluoromethyl)pyridine Pd(dppf)Cl₂Phenylboronic acid, Na₂CO₃, Dioxane, 100 °C, 16h85[8][9]
Pd(OAc)₂ / SPhosPhenylboronic acid, K₃PO₄, Toluene, 100 °C, 4h91[8][9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are crucial for achieving high yields and accommodating a wide range of amine coupling partners.[10][11]

HeterocycleLigand/Catalyst SystemAmineReaction ConditionsYield (%)Reference
2,5-Dibromopyridine Pd₂(dba)₃ / XPhosMorpholineNaOt-Bu, Toluene, 100 °C, 18h92
Pd(OAc)₂ / RuPhosAnilineNaOt-Bu, Toluene, 100 °C, 12h88
Dibromoindole derivative Pd₂(dba)₃ / BrettPhosPrimary AmineLiHMDS, THF, 65 °C, 12hHigh[12]
Pd(OAc)₂ / Josiphos-typeAmmoniaNaOt-Bu, DME, 80 °C, 24h86[13]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms. The choice of ligand can influence regioselectivity in the coupling of unsymmetrical dibrominated heterocycles.[14]

HeterocycleLigand/Catalyst SystemAlkyneReaction ConditionsYield (%)Reference
2-Bromo-4-iodopyridine Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃N, THF, rt, 3h89 (at I-position)[15]
3,5-Dibromo-2,6-dichloropyridine Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃N, DMF, 80 °C, 12h75 (mono-alkynylation)[16]
2-Amino-3-bromopyridine Pd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃N, DMF, 100 °C, 3h96[14]
Stille Coupling

The Stille coupling offers a mild and versatile method for C-C bond formation, though the toxicity of organotin reagents is a drawback. Ligand choice can be critical, especially for less reactive substrates.

HeterocycleLigand/Catalyst SystemStannaneReaction ConditionsYield (%)Reference
3,4-Dibromothiophene Pd(PPh₃)₄Tributyl(phenyl)stannaneToluene, 110 °C, 16h85 (mono)[5]
Pd₂(dba)₃ / P(o-tol)₃Tributyl(furan-2-yl)stannaneDMF, 100 °C, 12h78 (di)[5]
Negishi Coupling

The Negishi coupling is a powerful reaction that couples organozinc reagents with organic halides. It is particularly useful for the formation of C(sp³)-C(sp²) bonds. The choice of ligand can significantly impact the yield and selectivity.[17]

HeterocycleLigand/Catalyst SystemOrganozinc ReagentReaction ConditionsYield (%)Reference
Aryl Bromide Pd(OAc)₂ / CPhosi-PrZnClTHF, rt, 12h92[17]
Aryl Chloride Pd(OAc)₂ / CPhosi-PrZnClToluene, rt, 24h85[17]
Vinyl Tosylate Pd(dba)₂ / Josiphos (PPF-t-Bu)PhZnClTHF, rt, 16hHigh (rearranged product)[18]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and ligands.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add the dibrominated heterocycle (1.0 mmol), the boronic acid (1.1-2.2 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-10 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried resealable Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-8 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).

  • Add the dibrominated heterocycle (1.0 mmol) and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the amine (1.1-1.5 mmol) and the anhydrous, degassed solvent (e.g., Toluene, Dioxane) under a positive pressure of inert gas.

  • Place the tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[12]

General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add the dibrominated heterocycle (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF, DMF) and the amine base (e.g., Et₃N, DIPEA).

  • Add the terminal alkyne (1.1-2.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[15][19]

General Procedure for Stille Coupling
  • In a flame-dried flask, dissolve the dibrominated heterocycle (1.0 mmol) in an anhydrous, degassed solvent (e.g., Toluene, DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the organostannane reagent (1.1-2.2 mmol).

  • Heat the mixture to 80-110 °C and stir until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Dry the organic phase, concentrate, and purify by chromatography.[5]

Visualizing Reaction Pathways and Ligand Relationships

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a typical cross-coupling workflow and the logical relationships in ligand selection.

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Reagents Dibrominated Heterocycle Coupling Partner Base Reaction_Mixture Combine Reagents, Catalyst, and Solvent under Inert Atmosphere Reagents->Reaction_Mixture Catalyst System Palladium Precursor Ligand Catalyst System->Reaction_Mixture Solvent Anhydrous & Degassed Solvent Solvent->Reaction_Mixture Heating Heat to Optimal Temperature Reaction_Mixture->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Ligand_Selection Substrate Dibrominated Heterocycle Ligand_Class Choose Ligand Class Substrate->Ligand_Class Reaction_Type Desired Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Reaction_Type->Ligand_Class Phosphines Phosphines (Buchwald, Josiphos, etc.) Ligand_Class->Phosphines NHCs N-Heterocyclic Carbenes (IPr, IMes, etc.) Ligand_Class->NHCs Properties Consider Ligand Properties Phosphines->Properties NHCs->Properties Sterics Steric Bulk (Cone Angle, %Vbur) Properties->Sterics Electronics Electron-Donating Ability (TEP) Properties->Electronics Optimization Optimize Reaction Conditions Sterics->Optimization Electronics->Optimization

Caption: Logical workflow for selecting a palladium ligand for a specific cross-coupling reaction.

Conclusion

The selection of an appropriate palladium ligand is a critical parameter for the successful cross-coupling of dibrominated heterocycles. Bulky, electron-rich phosphine ligands, particularly the Buchwald-type biarylphosphines, and robust N-heterocyclic carbene ligands have demonstrated broad applicability and high performance across a range of coupling reactions. This guide provides a comparative framework to aid researchers in navigating the diverse landscape of available ligands and protocols. The tabulated data and detailed experimental procedures serve as a valuable starting point for the development of efficient and selective syntheses of functionalized heterocyclic molecules. Further optimization of reaction conditions for specific substrate-ligand combinations is often necessary to achieve optimal results.

References

Analysis of Reaction Kinetics for the Functionalization of 6,7-Dibromobenzo(1,4)dioxan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the benzo[b][1][2]dioxane framework is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of the reaction kinetics for two powerful palladium-catalyzed cross-coupling reactions – the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling – for the functionalization of 6,7-Dibromobenzo(1,4)dioxan. The information presented is based on established methodologies for analogous dibrominated aromatic compounds, providing a foundational understanding for reaction optimization and catalyst selection.

While specific kinetic data for the functionalization of this compound is not extensively available in peer-reviewed literature, this guide extrapolates from well-established principles and experimental observations for similar substrates to provide a predictive comparison. The two bromine substituents on the benzene ring of this compound offer sites for sequential or selective functionalization, making it a versatile building block. The choice of catalytic system and reaction conditions is paramount in controlling the rate, yield, and selectivity of these transformations.

Comparative Overview of Functionalization Reactions

The two primary palladium-catalyzed cross-coupling reactions for the functionalization of aryl halides are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation). The kinetics of these reactions are influenced by several factors including the choice of palladium precursor, ligand, base, solvent, and temperature.

Table 1: Comparison of Reaction Parameters for Functionalization of Dibrominated Aromatic Compounds

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Catalyst System Pd₂(dba)₃ / Xantphos or Pd(OAc)₂ / SPhosPd(PPh₃)₄ or PdCl₂(dppf)
Typical Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Weaker inorganic bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane)Often a two-phase system (e.g., Toluene/Water, Dioxane/Water)
Reaction Temperature 80 - 120 °C80 - 110 °C
Typical Reaction Time 1 - 24 hours2 - 24 hours
General Yields Moderate to ExcellentGood to Excellent

Experimental Protocols

Below are generalized experimental protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, which can be adapted for the functionalization of this compound.

Buchwald-Hartwig Amination Protocol

This protocol describes the mono-amination of an aryl dibromide.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki-Miyaura Coupling Protocol

This protocol outlines the mono-arylation of an aryl dibromide.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water mixture (4:1)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • A degassed mixture of toluene and water is then added.

  • The reaction mixture is heated to 90 °C and stirred vigorously.

  • The reaction progress is monitored by TLC or GC-MS.

  • After the reaction is complete, it is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography.

Visualizing the Workflow

The general workflow for the functionalization of this compound via these palladium-catalyzed cross-coupling reactions can be visualized as follows:

functionalization_workflow cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_products Product Classes This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Mono- or Di-aminated Product Mono- or Di-aminated Product Buchwald-Hartwig Amination->Mono- or Di-aminated Product Mono- or Di-arylated Product Mono- or Di-arylated Product Suzuki-Miyaura Coupling->Mono- or Di-arylated Product

Caption: General workflow for the functionalization of this compound.

Reaction Kinetics Considerations

The rate of both the Buchwald-Hartwig amination and Suzuki-Miyaura coupling is critically dependent on the efficiency of the catalytic cycle. The key steps influencing the overall reaction rate are:

  • Oxidative Addition: The reaction of the palladium(0) catalyst with the C-Br bond of this compound. The electron-donating nature of the dioxan ring can influence the electron density at the bromine-substituted carbons, potentially affecting the rate of this step.

  • Transmetalation (for Suzuki coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): This step involves the transfer of the organic group from the boron reagent to the palladium center or the coordination and subsequent deprotonation of the amine. The choice of base is crucial here.

  • Reductive Elimination: The final step where the new C-N or C-C bond is formed, regenerating the palladium(0) catalyst. The steric and electronic properties of the ligands on the palladium center play a significant role in the rate of this step.

For this compound, achieving mono-functionalization over di-functionalization is a key challenge. The reaction kinetics can be controlled by:

  • Stoichiometry: Using a sub-stoichiometric amount of the coupling partner (amine or boronic acid).

  • Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can favor the formation of the mono-substituted product.

  • Ligand Choice: Bulky ligands can sterically hinder the second oxidative addition, thus promoting mono-functionalization.

Logical Relationship of Catalyst Selection

The selection of an appropriate catalyst system is a logical process based on the desired transformation and the properties of the substrate.

catalyst_selection Desired Transformation Desired Transformation C-N Bond Formation C-N Bond Formation Desired Transformation->C-N Bond Formation C-C Bond Formation C-C Bond Formation Desired Transformation->C-C Bond Formation Buchwald-Hartwig Catalyst System Buchwald-Hartwig Catalyst System C-N Bond Formation->Buchwald-Hartwig Catalyst System Suzuki-Miyaura Catalyst System Suzuki-Miyaura Catalyst System C-C Bond Formation->Suzuki-Miyaura Catalyst System Substrate Properties Substrate Properties Ligand Selection (Bulky, Electron-Rich) Ligand Selection (Bulky, Electron-Rich) Substrate Properties->Ligand Selection (Bulky, Electron-Rich) Base Selection (Strong vs. Weak) Base Selection (Strong vs. Weak) Substrate Properties->Base Selection (Strong vs. Weak) Ligand Selection (Bulky, Electron-Rich)->Buchwald-Hartwig Catalyst System Ligand Selection (Bulky, Electron-Rich)->Suzuki-Miyaura Catalyst System Base Selection (Strong vs. Weak)->Buchwald-Hartwig Catalyst System Base Selection (Strong vs. Weak)->Suzuki-Miyaura Catalyst System

Caption: Logical flow for selecting a catalyst system for functionalization.

References

A Comparative Guide to HPLC Methods for the Separation of Disubstituted Benzodioxane Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of disubstituted benzodioxane regioisomers is a critical analytical challenge in pharmaceutical development and chemical synthesis. The positional differences of substituents on the benzodioxane scaffold can significantly impact pharmacological activity, toxicity, and pharmacokinetic profiles. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the resolution and quantification of these closely related isomers. This guide provides an objective comparison of various HPLC methods, supported by experimental data, to assist researchers in selecting the most effective separation strategy.

Executive Summary

The successful separation of disubstituted benzodioxane regioisomers hinges on exploiting the subtle differences in their physicochemical properties. Both normal-phase (NP) and reverse-phase (RP) HPLC can be effectively employed, with the choice of stationary phase being the most critical factor. Chiral stationary phases (CSPs) are necessary for the separation of enantiomers of a single regioisomer. This guide will explore the utility of different stationary phases, mobile phase compositions, and provide detailed experimental protocols for method development.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data for the separation of disubstituted benzodioxane isomers under different HPLC conditions.

Table 1: Normal-Phase HPLC for Chiral Separation of (R,S)-methyl 1,4-benzodioxan-2-carboxylate

ParameterMethod Details
Stationary Phase Daicel CHIRALCEL OJ-H (5 µm, 4.6 mm × 250 mm)
Mobile Phase n-hexane/isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 25.2 min
Retention Time (Enantiomer 2) 27.1 min

Table 2: Reverse-Phase HPLC for Separation of Positional Aromatic Isomers (Illustrative)

No direct comparative data for disubstituted benzodioxane regioisomers was found in the public domain. The following data for dichlorobenzene isomers on a C18 column is provided as a representative example of separating aromatic positional isomers by reverse-phase HPLC.

ParameterMethod Details
Stationary Phase C18 (5 µm, 4.0 mm x 250 mm)
Mobile Phase Acetonitrile/Water (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature Room Temperature
Detection UV at 254 nm
Analyte Dichlorobenzene Isomers
Outcome Separation of ortho, meta, and para isomers was achieved.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods.

Protocol 1: Chiral Normal-Phase HPLC for (R,S)-methyl 1,4-benzodioxan-2-carboxylate

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • Daicel CHIRALCEL OJ-H column (5 µm, 4.6 mm × 250 mm)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Sample of (R,S)-methyl 1,4-benzodioxan-2-carboxylate dissolved in mobile phase

Procedure:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

  • Install the Chiralcel OJ-H column in the column oven and set the temperature to 30 °C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

  • Inject the sample onto the column.

  • Monitor the separation at a UV wavelength of 220 nm.

Protocol 2: General Reverse-Phase HPLC Method Development for Regioisomer Separation

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • C18 column (e.g., 5 µm, 4.6 mm x 250 mm)

  • Cyano (CN) or Phenyl-Hexyl column for alternative selectivity

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Acids (e.g., formic acid, trifluoroacetic acid) or buffers for mobile phase modification

  • Sample mixture of disubstituted benzodioxane regioisomers

Procedure:

  • Initial Screening (C18 column):

    • Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v).

    • Equilibrate the C18 column at a flow rate of 1.0 mL/min.

    • Inject the sample and run a gradient from 10% to 90% acetonitrile over 20-30 minutes to determine the approximate elution conditions.

  • Method Optimization:

    • Based on the screening run, develop an isocratic or gradient method.

    • Adjust the mobile phase composition (ratio of organic solvent to water) to optimize resolution.

    • Evaluate the effect of different organic modifiers (acetonitrile vs. methanol).

    • Investigate the effect of pH by adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.

  • Alternative Selectivity (Cyano or Phenyl-Hexyl column):

    • If separation on the C18 column is insufficient, switch to a column with a different stationary phase (e.g., Cyano or Phenyl-Hexyl).

    • Repeat the screening and optimization steps. Cyano and Phenyl-Hexyl columns can offer different selectivities for aromatic isomers due to π-π interactions.

Mandatory Visualization

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_start Phase 1: Initial Assessment cluster_method_selection Phase 2: Method Selection & Screening cluster_optimization Phase 3: Method Optimization cluster_alternative Phase 4: Alternative Selectivity cluster_final Phase 5: Finalization define_isomers Define Regioisomers to be Separated gather_info Gather Physicochemical Information define_isomers->gather_info select_mode Select HPLC Mode (NP or RP) gather_info->select_mode select_column Select Initial Column (e.g., C18 for RP) select_mode->select_column screen_gradient Perform Gradient Screening select_column->screen_gradient optimize_mobile_phase Optimize Mobile Phase Composition screen_gradient->optimize_mobile_phase optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow insufficient_sep Insufficient Separation? optimize_flow->insufficient_sep try_alt_column Try Alternative Column (e.g., Cyano, Phenyl) insufficient_sep->try_alt_column Yes validate_method Validate Method insufficient_sep->validate_method No try_alt_column->screen_gradient final_protocol Final Protocol validate_method->final_protocol

Caption: Workflow for HPLC method development for separating regioisomers.

Objective Comparison of HPLC Alternatives

  • Normal-Phase HPLC (NP-HPLC):

    • Principle: Utilizes a polar stationary phase (e.g., silica, cyano, amino) and a non-polar mobile phase (e.g., hexane, isopropanol).

    • Advantages: Can provide excellent selectivity for positional isomers, especially when differences in polarity are subtle. It is also well-suited for chiral separations using appropriate chiral stationary phases.

    • Disadvantages: Mobile phases are often more expensive and less environmentally friendly than those used in reverse-phase. Baseline stability can sometimes be an issue.

    • Best for: Separation of regioisomers with small differences in polarity and for chiral separations.

  • Reverse-Phase HPLC (RP-HPLC):

    • Principle: Employs a non-polar stationary phase (e.g., C18, C8, phenyl) and a polar mobile phase (e.g., water, acetonitrile, methanol).

    • Advantages: Highly robust, versatile, and the most common HPLC mode. A wide variety of stationary phases are available, offering a range of selectivities. Mobile phases are generally less expensive and more benign.

    • Disadvantages: May not always provide sufficient resolution for very similar regioisomers on standard C18 columns.

    • Best for: A good starting point for method development for most applications due to its versatility and the wide availability of columns. Phenyl and biphenyl phases can enhance selectivity for aromatic isomers through π-π interactions.

Conclusion

The separation of disubstituted benzodioxane regioisomers by HPLC is a readily achievable but method-dependent task. For the separation of enantiomers of a single regioisomer, chiral HPLC, typically in the normal-phase mode, is the required approach. For the separation of positional regioisomers, both normal-phase and reverse-phase HPLC can be successful. A systematic method development approach, starting with a standard C18 column in reverse-phase mode and then exploring alternative selectivities with columns such as cyano or phenyl phases, is recommended. The choice of the optimal method will depend on the specific regioisomers being analyzed and the available instrumentation. The protocols and data presented in this guide provide a solid foundation for researchers to develop robust and reliable HPLC methods for the separation of these important compounds.

Mass Spectrometry Analysis of 6,7-Dibromobenzo(1,4)dioxan and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 6,7-Dibromobenzo(1,4)dioxan and its derivatives. It offers insights into expected fragmentation patterns under different ionization methods, supported by predictive data, and details experimental protocols for robust analysis.

Introduction

This compound is a halogenated aromatic ether. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. This guide compares two common ionization techniques: the "hard" Electron Ionization (EI), which provides structural information through extensive fragmentation, and the "soft" Electrospray Ionization (ESI), which is ideal for determining the molecular weight with minimal fragmentation. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any bromine-containing fragments, serving as a key diagnostic feature.

Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum and the information that can be gleaned.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electrons bombard the sample, causing electron ejection and fragmentation.A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated molecules.[1]
Fragmentation Extensive fragmentation, providing detailed structural information.[2][3]Minimal to no fragmentation, primarily showing the protonated molecule [M+H]⁺.[1]
Molecular Ion A prominent molecular ion cluster is expected, showing the characteristic 1:2:1 isotopic pattern for two bromine atoms.The protonated molecular ion [M+H]⁺ will be the base peak, also exhibiting the dibromo isotopic pattern.
Best For Structural elucidation and identification of unknown compounds.Accurate molecular weight determination and analysis of thermally labile molecules.
Typical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)

Predicted Mass Spectral Data

The following tables summarize the predicted major ions for this compound under EI and ESI conditions. The monoisotopic mass of C₈H₆Br₂O₂ is 291.87 Da.[4]

Electron Ionization (EI-MS) Predicted Data
Predicted m/zIon FormulaInterpretation
292/294/296[C₈H₆Br₂O₂]⁺Molecular ion (M) cluster (1:2:1 ratio)
213/215[C₈H₆BrO₂]⁺Loss of one bromine atom from M
134[C₈H₆O₂]⁺Loss of two bromine atoms from M
184/186[C₆H₃Br₂]⁺Fragmentation of the dioxan ring
155/157[C₆H₄Br]⁺Fragment of the aromatic ring
108[C₆H₄O₂]⁺Benzene-1,2-diol radical cation
76[C₆H₄]⁺Benzene radical cation
Electrospray Ionization (ESI-MS) Predicted Data
Predicted m/zIon FormulaInterpretation
293/295/297[C₈H₇Br₂O₂]⁺Protonated molecule [M+H]⁺ cluster (1:2:1 ratio)

Experimental Protocols

Detailed methodologies for the analysis of this compound and its derivatives are provided below. These protocols are adapted from established methods for the analysis of similar halogenated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is suitable for the analysis of thermally stable derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of 1-10 µg/mL.

  • If analyzing complex matrices, a prior extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary.

2. GC Conditions:

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 10 minutes at 280°C.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 50 to 400.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This protocol is ideal for a broader range of derivatives, including those that are less volatile or thermally labile.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Mass Range: Scan from m/z 100 to 500.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

experimental_workflow cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) gc_sample Sample in Volatile Solvent gc_injection Splitless Injection gc_sample->gc_injection gc_separation GC Separation (DB-5ms column) gc_injection->gc_separation ei_ionization Electron Ionization (70 eV) gc_separation->ei_ionization ms_analysis_gc Mass Analysis ei_ionization->ms_analysis_gc gc_data Fragment-Rich Spectrum ms_analysis_gc->gc_data lc_sample Sample in Mobile Phase lc_injection LC Injection lc_sample->lc_injection lc_separation LC Separation (C18 column) lc_injection->lc_separation esi_ionization Electrospray Ionization lc_separation->esi_ionization ms_analysis_lc Mass Analysis esi_ionization->ms_analysis_lc lc_data [M+H]⁺ Spectrum ms_analysis_lc->lc_data

Caption: Experimental workflows for GC-MS and LC-MS analysis.

ei_fragmentation M [C₈H₆Br₂O₂]⁺˙ m/z 292/294/296 M_minus_Br [C₈H₆BrO₂]⁺ m/z 213/215 M->M_minus_Br - Br• Aromatic_fragment [C₆H₃Br₂]⁺ m/z 184/186 M->Aromatic_fragment - C₂H₃O₂• M_minus_2Br [C₈H₆O₂]⁺ m/z 134 M_minus_Br->M_minus_2Br - Br• Benzene_fragment [C₆H₄Br]⁺ m/z 155/157 Aromatic_fragment->Benzene_fragment - Br•

Caption: Predicted EI fragmentation of this compound.

esi_ionization Molecule C₈H₆Br₂O₂ Protonated_Molecule [C₈H₇Br₂O₂]⁺ [M+H]⁺ m/z 293/295/297 Molecule->Protonated_Molecule + H⁺

Caption: ESI process for this compound.

References

Confirming the Regiochemistry of Substitution on the Benzodioxane Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regiochemistry of substitution on the benzodioxane ring is crucial for the targeted synthesis of novel therapeutic agents. The precise placement of substituents on this privileged scaffold can significantly influence pharmacological activity. This guide provides an objective comparison of substitution patterns on the 1,4-benzodioxane ring, supported by experimental data, and details the key analytical techniques for unambiguous structure elucidation.

Directing Effects of the 1,4-Dioxane Ring

In electrophilic aromatic substitution (EAS) reactions, the fused 1,4-dioxane ring acts as an ortho-, para-director and is considered an activating group.[1] This is due to the electron-donating resonance effect of the oxygen atoms, which increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack. Consequently, electrophilic substitution on an unsubstituted 1,4-benzodioxane ring predominantly yields products substituted at the 6-position (para to the ether linkage) and to a lesser extent, the 5- and 8-positions (ortho).

Comparative Analysis of Electrophilic Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on the benzodioxane ring can be influenced by the nature of the electrophile and the presence of other substituents. The following table summarizes quantitative data from various substitution reactions on 1,4-benzodioxane and its derivatives.

Reaction TypeSubstrateReagentsProducts and Isomer DistributionTotal YieldReference(s)
Nitration 1,4-BenzodioxaneH₂SO₄, HNO₃6-Nitro-1,4-benzodioxane (major), further nitration yields 6,7-dinitro-1,4-benzodioxane.Good[1]
Nitration Methyl 1,4-benzodioxane-2-carboxylate precursor (from 3-nitrocatechol)Methyl 2,3-dibromopropionateMethyl 8-nitro-1,4-benzodioxane-2-carboxylate (31%), Methyl 5-nitro-1,4-benzodioxane-2-carboxylate (20%)51%[2]
Bromination 1,4-BenzodioxaneBr₂ in acetic acid6-Bromo-1,4-benzodioxane (major), excess Br₂ yields 6,8-dibromo-1,4-benzodioxane.Not specified[1]
Bromination Methyl 1,4-benzodioxane-2-carboxylate precursor (from 3-bromocatechol)Methyl 2,3-dibromopropionateMethyl 8-bromo-1,4-benzodioxane-2-carboxylate (25%), Methyl 5-bromo-1,4-benzodioxane-2-carboxylate (40%)65%[3]
Friedel-Crafts Acylation 1,4-BenzodioxaneAcetyl chloride, AlCl₃6-Acetyl-1,4-benzodioxane30% (via Gattermann reaction)[1]
Friedel-Crafts Acylation 1,3-BenzodioxolePropionic anhydride, Aquivion SO₃HDesired acylated product73% conversion, 62% selectivity[4]

Note: The data presented for nitration and bromination of substituted benzodioxane-2-carboxylates arise from the cyclization of an already substituted catechol, leading to a different substitution pattern compared to the direct substitution on the parent 1,4-benzodioxane ring.

Experimental Protocols for Regiochemistry Confirmation

The unambiguous determination of the substitution pattern on the benzodioxane ring is critical. Two powerful analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography.

Two-Dimensional NMR Spectroscopy: HSQC and HMBC

Two-dimensional NMR techniques, particularly Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for elucidating the precise connectivity of atoms in a molecule, thereby confirming the regiochemistry.

Experimental Protocol for HMBC NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzodioxane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition of 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all protons and carbons.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse sequence (e.g., hmbcgp on Bruker instruments).

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all relevant signals.

    • Optimize the long-range coupling delay (typically d6 or CNST2) for a coupling constant of 8-10 Hz. This will enhance correlations over 2-3 bonds.

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Analyze the cross-peaks in the HMBC spectrum. A cross-peak between a proton and a carbon indicates a 2-4 bond coupling. By identifying correlations between known protons (e.g., on the dioxane ring) and quaternary carbons of the benzene ring, the substitution pattern can be unequivocally determined.[2][3]

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, leaving no ambiguity in the regiochemical assignment.

Experimental Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the benzodioxane derivative of suitable quality (typically 0.1-0.3 mm in size). Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion of a non-solvent into a solution of the compound.

    • Slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots to obtain their intensities and positions.

    • Determine the unit cell parameters and space group.

    • Solve the phase problem to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges with the best possible fit. The final refined structure will provide the precise location of all atoms, confirming the regiochemistry.

Visualizing Reaction Pathways and Workflows

G Directing Effects in Electrophilic Aromatic Substitution of 1,4-Benzodioxane cluster_0 1,4-Benzodioxane Ring cluster_1 Electrophilic Attack cluster_2 Major Products cluster_3 Minor Product Benzodioxane Electrophile E+ Benzodioxane->Electrophile Electron-donating effect of dioxane ring Ortho_Product Ortho-substituted Electrophile->Ortho_Product Favored Para_Product Para-substituted Electrophile->Para_Product Highly Favored Meta_Product Meta-substituted Electrophile->Meta_Product Disfavored

Caption: Directing effects of the 1,4-dioxane ring in electrophilic aromatic substitution.

G Experimental Workflow for Regiochemistry Confirmation Start Substituted Benzodioxane (Unknown Regiochemistry) NMR 2D NMR Spectroscopy (HSQC, HMBC) Start->NMR X-ray Single-Crystal X-ray Crystallography Start->X-ray NMR_Analysis Analyze ¹H-¹³C Correlations (2-4 bond couplings) NMR->NMR_Analysis X-ray_Analysis Solve and Refine 3D Crystal Structure X-ray->X-ray_Analysis Structure_Confirmed Unambiguous Regiochemical Assignment NMR_Analysis->Structure_Confirmed X-ray_Analysis->Structure_Confirmed

Caption: Workflow for the confirmation of regiochemistry in substituted benzodioxanes.

References

Benchmarking New Catalysts for the Cross-Coupling of 6,7-Dibromobenzo(1,4)dioxan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of bicyclic heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. 6,7-Dibromobenzo(1,4)dioxan serves as a valuable building block, allowing for the sequential and site-selective introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative overview of contemporary palladium-based catalyst systems applicable to the cross-coupling of this compound, supported by representative experimental data and detailed protocols to aid in catalyst selection and methods development.

Catalyst Performance Comparison

The selection of an optimal catalyst system is paramount for achieving high yields and selectivity in the cross-coupling of this compound. The presence of two bromine atoms allows for both mono- and di-functionalization, and the electronic nature of the benzodioxan ring system can influence the catalytic cycle. The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, based on established principles for analogous aryl dibromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds.[1][2] For a substrate such as this compound, the choice of catalyst and ligand is critical for achieving high efficiency.[3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001280-903-5
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane901690-952-3
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene1108>951-2
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical agents.[4][5] The use of bulky, electron-rich phosphine ligands is often essential for the successful amination of heteroaryl halides.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene10012-1885-952-4
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane1008-12>951-3
[(CyPF-tBu)PdCl₂]CyPF-tBuNaOt-BuToluene806-10>951-2
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[8]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
PdCl₂(PPh₃)₂CuIEt₃NTHF606-1280-902-5
Pd(PPh₃)₄NoneCs₂CO₃1,4-Dioxane8012-1885-953-5
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt2-18>901-2.5

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and optimization of synthetic methods.[9] The following are representative protocols for the cross-coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

  • Pd(dppf)Cl₂ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.

  • Add Pd(dppf)Cl₂ to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.1 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.

  • Add this compound, the amine, and potassium phosphate.

  • Add the degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process

To better understand the workflow and reaction mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Coupling Partner, Base) catalyst Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Specified Temperature inert->heating stirring Stir for Designated Time heating->stirring monitoring Monitor Progress (TLC, LC-MS, GC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Experimental workflow for a typical cross-coupling reaction.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper disposal of 6,7-Dibromobenzo(1,4)dioxan. The following procedures are based on general guidelines for the handling and disposal of halogenated organic compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical. It is imperative to treat this compound as hazardous and to adhere to all institutional and regulatory protocols.

I. Understanding the Hazard Profile

Key Chemical Information:

PropertyValue
Chemical Name This compound
Molecular Formula C8H6Br2O2[5]
Classification Halogenated Aromatic Ether

II. Personnel Safety and Personal Protective Equipment (PPE)

Prior to handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Recommended PPE:

EquipmentSpecification
Gloves Nitrile gloves are a standard requirement for handling organic substances.[6]
Eye Protection Safety goggles or a face shield to protect against splashes.
Lab Coat A flame-retardant lab coat should be worn at all times.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[6]

III. Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.

Waste Segregation Protocol:

  • Dedicated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[3][6][7] This container must be clearly labeled with the full chemical name and associated hazard symbols.

  • No Mixing: Do not mix halogenated organic waste with non-halogenated waste streams.[3][7]

  • Container Integrity: Waste containers must be chemically compatible with the waste, kept securely closed except when adding waste, and stored in a secondary containment tray within a well-ventilated area, such as a designated waste storage cabinet.[3][7]

Logical Flow for Waste Segregation:

Caption: Waste segregation workflow for laboratory chemicals.

IV. Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize (if applicable): For some brominated compounds, treatment with a reducing agent like sodium thiosulfate can be used before absorption.[8]

  • Collect: Carefully collect the absorbed material into a designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

V. Disposal Procedure

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Step-by-Step Disposal Plan:

  • Waste Collection: Ensure all waste containing this compound is collected in the correctly labeled "Halogenated Organic Waste" container.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the material, which will likely involve high-temperature incineration at a permitted facility.[4]

Experimental Workflow for Disposal:

DisposalWorkflow A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate Waste into 'Halogenated Organic Waste' Container B->C D Securely Cap and Label Container C->D E Store Waste in Designated Area D->E F Complete Hazardous Waste Manifest E->F G Schedule Waste Pickup with EHS F->G H Licensed Contractor Transports Waste G->H I High-Temperature Incineration H->I J Regulatory Compliant Destruction I->J

Caption: Step-by-step workflow for the disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guidance for Handling 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6,7-Dibromobenzo(1,4)dioxan could not be located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and 1,4-dioxane. This information is intended for educational and planning purposes only. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Halogenated aromatic compounds are a class of chemicals widely utilized in research and development. Their unique properties, however, necessitate stringent safety protocols to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of these materials.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Irritation/Corrosion: Can cause skin irritation and may lead to severe burns.

  • Eye Irritation: Can cause serious eye irritation or damage.

  • Respiratory Irritation: May cause irritation to the respiratory tract.

  • Carcinogenicity: Some related compounds are considered possibly carcinogenic.

  • Peroxide Formation: Like 1,4-dioxane, there is a potential for the formation of explosive peroxides upon storage and exposure to air.

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is non-negotiable.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a flame-retardant and chemically resistant lab coat or apron, and closed-toe shoes.[1][2]Prevents skin contact, which can lead to irritation, burns, or absorption of the chemical. Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1][3]Minimizes inhalation of vapors, which can cause respiratory tract irritation and other health effects.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Pre-Work Checklist:

    • Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound.

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Verify that an emergency eyewash and safety shower are accessible and have been recently certified.[4]

    • Assemble all necessary equipment and reagents within the fume hood.

    • Post emergency contact information in a visible location.[4]

  • Handling the Chemical:

    • Don all required personal protective equipment as outlined in the table above.

    • Ground and bond the container and receiving equipment to prevent static discharge, especially when transferring flammable liquids.[5]

    • Carefully measure and transfer the required amount of the chemical using appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

  • Post-Experiment Cleanup:

    • Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[1]

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, properly labeled hazardous waste container.

  • Container Management: Keep the hazardous waste container tightly closed and store it in a cool, well-ventilated area away from heat and ignition sources.[5] Containers should be dated upon opening and when waste is first added.

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. The primary method for the disposal of similar compounds is often incineration.[7] Small amounts may sometimes be diluted with large volumes of water and sent to a wastewater treatment plant, but this is not recommended for this compound due to the persistence of related compounds.[7]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Ground & Bond Equipment handle1->handle2 handle3 Transfer Chemical handle2->handle3 handle4 Conduct Experiment in Fume Hood handle3->handle4 clean1 Decontaminate Glassware handle4->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands clean3->clean4 end end clean4->end End of Process

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.